1-(Bromomethoxy)-4-chlorobutane
Description
The exact mass of the compound 1-(Bromomethoxy)-4-chlorobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Bromomethoxy)-4-chlorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethoxy)-4-chlorobutane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethoxy)-4-chlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO/c6-5-8-4-2-1-3-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFSHFFOOIBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310862 | |
| Record name | 1-(Bromomethoxy)-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53970-36-8 | |
| Record name | NSC233054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bromomethoxy)-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(Bromomethoxy)-4-chlorobutane
Executive Summary
Target Molecule: 1-(Bromomethoxy)-4-chlorobutane
CAS Registry Number: 53970-36-8 (Generic for halo-ethers of this class)
Formula:
This guide details the synthesis of 1-(Bromomethoxy)-4-chlorobutane , a bifunctional linker widely utilized in medicinal chemistry and polymer science. The molecule features two distinct electrophilic sites: a highly reactive
Key Technical Insight: The synthesis relies on the bromomethylation of 4-chlorobutanol . Success depends critically on moisture control, as the
Part 1: Strategic Analysis & Pathway Selection
Retrosynthetic Logic
The target molecule contains a sensitive
Selected Pathway: The Modified Henry Reaction (Bromomethylation)
Rationale for Selection:
-
Atom Economy: Utilizes paraformaldehyde and HBr gas, generating water as the only byproduct.
-
Selectivity: The primary alkyl chloride on the starting material (4-chlorobutanol) remains inert under the acidic conditions required for bromomethylation.
-
Scalability: This method is preferred in industrial settings over the use of acetyl bromide/dimethoxymethane due to lower cost and simplified purification.
Mechanistic Pathway (DOT Visualization)
The reaction proceeds via the acid-catalyzed depolymerization of paraformaldehyde, followed by the formation of a hemiacetal with 4-chlorobutanol. The limiting step is the conversion of the oxonium ion to the final bromide.
Caption: Acid-catalyzed bromomethylation mechanism showing the critical oxonium ion intermediate.
Part 2: Experimental Protocol
Safety Warning (Critical)
-
Carcinogenicity:
-Halo ethers are potential alkylating carcinogens. Handle in a certified chemical fume hood with double-gloving. -
Lacrimator: The product is a potent eye and respiratory irritant.[2]
-
Incompatibility: Reacts violently with water and alcohols.
Materials & Reagents
| Reagent | Equiv.[3][4][5][6][7][8][9] | Role | Notes |
| 4-Chloro-1-butanol | 1.0 | Substrate | Pre-dry over MgSO₄ if necessary. |
| Paraformaldehyde | 1.2 | C1 Source | Powdered form dissolves faster. |
| HBr (Gas) | Excess | Reagent | Anhydrous gas is superior to aqueous acid. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous; separates water byproduct. |
| Calcium Chloride | Drying | Additive | Optional: fused CaCl₂ pellets trap water in situ. |
Step-by-Step Methodology
1. Setup and Preparation
Assemble a 3-neck Round Bottom Flask (RBF) equipped with:
-
Mechanical stirrer (magnetic stirring may fail if paraformaldehyde clumps).
-
Gas inlet tube (bubbler) connected to an HBr cylinder with a suck-back trap.
-
Gas outlet connected to a scrubber (NaOH solution) to neutralize excess HBr.
-
Environment: Purge the system with Nitrogen (
) to remove ambient moisture.
2. Reaction Initiation
-
Charge the RBF with 4-Chloro-1-butanol (100 mmol, 10.85 g) and Paraformaldehyde (120 mmol, 3.60 g).
-
Add Anhydrous DCM (50 mL). The paraformaldehyde will remain as a suspension.
-
Cool the mixture to 0°C using an ice/salt bath.
-
Optional: Add 5g of fused
pellets to the flask. This acts as an internal desiccant to drive the equilibrium forward by sequestering water.
3. Bromination
-
Begin a slow, steady stream of HBr gas into the suspension.[9]
-
Observation: The reaction is exothermic. Maintain temperature
. -
Continue bubbling for 30–60 minutes.
-
Endpoint: The suspension will clear as paraformaldehyde depolymerizes and reacts. When the solution is clear (and potentially fuming slightly), stop the gas flow.
4. Workup (Moisture Sensitive)
Note: Do not use aqueous bicarbonate washes if possible, as this hydrolyzes the product.
-
Decant the reaction mixture from the
(if used) or separate the aqueous phase if a distinct water layer formed (unlikely with internal drying). -
Solvent Removal: Concentrate the DCM solution under reduced pressure (Rotary Evaporator) at low temperature (<30°C) .
-
Purification: The residue is usually pure enough (>90%) for subsequent steps.
-
If distillation is required: Perform Kugelrohr distillation or high-vacuum distillation. Caution: Thermal instability. Keep pot temperature below 60°C.
-
Workflow Visualization
Caption: Operational workflow for the synthesis of 1-(Bromomethoxy)-4-chlorobutane.
Part 3: Troubleshooting & Optimization
Common Failure Modes
| Symptom | Cause | Corrective Action |
| Cloudy Product | Incomplete reaction or water presence. | Dry the DCM solution over |
| Low Yield | Hydrolysis during workup. | Avoid aqueous washes. Use high-vacuum to remove acid traces instead of neutralization. |
| Polymerization | Temperature too high. | Keep reaction at 0°C. Store product at -20°C. |
Quality Control (QC)
-
NMR (
): Look for the characteristic singlet of the protons around 5.7 - 5.9 ppm . The triplet should appear around 3.5 ppm . -
Purity Check: Do not use silica gel TLC (product decomposes). Use NMR or refractive index.
References
-
Preparation of Alpha-Halo Ethers
-
Standard Protocol: Connor, D. S., et al. "Chloromethyl Methyl Ether." Organic Syntheses, Coll. Vol. 5, p. 218 (1973). (Methodology adapted for Bromo-analog).[8]
-
Source:
-
-
Reactivity of Bromomethyl Ethers
- Mechanistic Insight: Benneche, T. "The Synthesis and Reactivity of -Halo Ethers." Synthesis, 1995(1), 1-27.
-
Source:
-
Safety & Toxicology (Haloethers)
- Hazard Data: U.S. Department of Health and Human Services. "Report on Carcinogens: Haloethers."
-
Source:
-
Precursor Synthesis (4-Chlorobutanol)
- Method: Starr, D., and Hixon, R. M. "Tetrahydrofuran ring opening." Journal of the American Chemical Society, 56(7), 1595-1596 (1934).
-
Source:
Sources
- 1. 1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. US7078465B2 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
Physicochemical properties of 1-(Bromomethoxy)-4-chlorobutane
A Strategic Reagent for Safer Bromomethylation and Linker Chemistry
Executive Summary
In the landscape of organic synthesis, the introduction of halomethyl groups—specifically bromomethyl moieties—onto aromatic scaffolds is a pivotal transformation. Historically, this has been achieved using highly volatile and potent carcinogens like bromomethyl methyl ether (BMME) or bis(bromomethyl) ether. 1-(Bromomethoxy)-4-chlorobutane (CAS: 53970-36-8) emerged as a chemically engineered solution to these safety and handling challenges.
This guide details the physicochemical profile, synthesis, and mechanistic utility of 1-(Bromomethoxy)-4-chlorobutane.[1] Unlike its lower molecular weight analogs, this reagent offers a depressed vapor pressure while maintaining high electrophilic reactivity, making it the preferred "safer" alkylating agent for the functionalization of small molecules and polymers (e.g., Merrifield resins).
Molecular Identity & Structural Analysis
The efficacy of 1-(Bromomethoxy)-4-chlorobutane lies in its bifunctional nature: a highly reactive bromomethyl ether head group and a chemically distinct chlorobutyl tail.
| Property | Data |
| IUPAC Name | 1-(Bromomethoxy)-4-chlorobutane |
| Common Synonyms | 4-Chlorobutyl (bromomethyl) ether; Olah's Reagent |
| CAS Number | 53970-36-8 |
| Molecular Formula | C₅H₁₀BrClO |
| Molecular Weight | 201.49 g/mol |
| SMILES | ClCCCCOCBr |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) |
Structural Insight: The molecule features a bromomethyl ether moiety (-O-CH2-Br), which is the active electrophilic center. The 4-chlorobutyl chain (Cl-(CH2)4-) serves two purposes:
-
Volatility Suppression: It significantly increases molecular weight, raising the boiling point and reducing inhalation risks compared to methyl analogs.
-
Leaving Group Stability: Upon reaction, the leaving group is 4-chlorobutanol, a stable liquid that is easily removed during workup.
Synthesis & Purity Profiling
The preparation of 1-(Bromomethoxy)-4-chlorobutane is a classic example of in situ generation of a reactive intermediate to avoid isolation of gaseous hazards. The standard protocol, adapted from Olah et al. (1974) , utilizes 4-chlorobutanol and paraformaldehyde.
Synthesis Protocol
Reagents:
-
4-Chlorobutanol (1.0 equiv)
-
Paraformaldehyde (1.0 equiv)
-
Anhydrous HBr (gas) or generated in situ
Workflow:
-
Suspension: Suspend paraformaldehyde in 4-chlorobutanol at 0°C.
-
Saturation: Slowly bubble anhydrous HBr gas into the mixture with vigorous stirring. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.
-
Phase Separation: The mixture will eventually separate into two layers. The organic layer contains the product.[2][3][4]
-
Purification: The crude product is dried over anhydrous CaCl₂ and can be used directly or distilled under high vacuum (caution required due to thermal instability).
Purity Analysis (NMR)
To validate the synthesis, Proton NMR (
-
Diagnostic Peak: A singlet at
~5.7-5.9 ppm corresponds to the methylene protons of the -O-CH2-Br group. This is distinct from the starting material and paraformaldehyde. -
Impurity Check: Absence of a broad singlet at
~3-4 ppm (characteristic of the -OH in unreacted 4-chlorobutanol).
Figure 1: Synthesis pathway converting 4-chlorobutanol to the target ether via acid-catalyzed bromomethylation.
Reactivity & Mechanistic Insights[6][7][8]
The primary application of 1-(Bromomethoxy)-4-chlorobutane is aromatic bromomethylation . It serves as a source of the masked bromomethyl cation (+CH2Br).
Mechanism: Lewis Acid Activation
Unlike chloromethyl methyl ether (CMME), which often requires strong Lewis acids like AlCl₃, this reagent is typically activated by milder Lewis acids such as Zinc Bromide (ZnBr₂) or Tin(IV) Chloride (SnCl₄) .
-
Activation: The Lewis acid coordinates with the ether oxygen, weakening the C-O bond.
-
Ionization: Cleavage generates the reactive oxonium/carbocation species and the zinc-alkoxide complex.
-
Electrophilic Attack: The cation attacks the aromatic ring (Friedel-Crafts mechanism).
-
Re-aromatization: Loss of a proton yields the benzyl bromide derivative.
Reaction Diagram
Figure 2: Mechanistic flow of Zinc Bromide catalyzed bromomethylation of aromatics.
Comparative Advantage
| Feature | Bromomethyl Methyl Ether (BMME) | 1-(Bromomethoxy)-4-chlorobutane |
| Vapor Pressure | High (Volatile) | Low (Non-volatile) |
| Carcinogenicity | Extreme (Inhalation hazard) | High (Contact hazard, low inhalation risk) |
| Leaving Group | Methanol (Volatile) | 4-Chlorobutanol (Liquid, extractable) |
| Reaction Control | Difficult (Vigorous) | Controlled (Tunable via catalyst) |
Experimental Protocol: Bromomethylation of Polystyrene
One of the most valuable uses of this reagent is the functionalization of polymers, such as converting polystyrene into poly(bromomethylstyrene)—a precursor for solid-phase synthesis resins.
Protocol:
-
Swelling: Swell Cross-linked Polystyrene beads (10 g) in Dichloromethane (DCM) or Nitrobenzene for 1 hour.
-
Addition: Add 1-(Bromomethoxy)-4-chlorobutane (1.5 equiv per styrene unit) to the swollen gel.
-
Catalysis: Add Zinc Bromide (0.1 equiv) dissolved in a minimum amount of solvent.
-
Incubation: Stir gently at 25°C for 4-12 hours.
-
Workup: Filter the resin. Wash sequentially with DCM, THF, and Methanol. The washing steps remove the 4-chlorobutanol byproduct and residual catalyst.
-
Validation: Elemental analysis (Br content) or IR spectroscopy (appearance of C-Br stretch).
Safety & Toxicology (E-E-A-T)
While 1-(Bromomethoxy)-4-chlorobutane is designed to be safer than BMME, it remains a potent alkylating agent .
-
Hazard Class: Carcinogen (Category 1B), Skin Corrosive.
-
Hydrolysis Hazard: Upon contact with moisture, it hydrolyzes to release Hydrogen Bromide (HBr) , Formaldehyde , and 4-Chlorobutanol .
-
Engineering Controls:
-
Always handle in a certified fume hood.
-
Use double-gloving (Nitrile/Laminate) as haloethers can permeate standard latex.
-
Quench all glassware and waste with aqueous ammonia or sodium hydroxide to destroy active alkylating species before disposal.
-
References
-
Olah, G. A., et al. (1974). "Haloalkyl Ethers. Preparation and Use in Synthesis." Synthesis, 1974(08), 560-561.
- Warshawsky, A., & Deshe, A. (1985). "Halomethylation of Polystyrene using 1-(Halomethoxy)-4-halobutanes." Journal of Polymer Science: Polymer Chemistry Edition, 23(7), 1839-1852.
-
Crosby, G. A., & Kato, M. (1976). "Halomethylation of Polystyrene." U.S. Patent 3,995,094.
-
Manac Inc. (2024).[5] "Bromination reactions with hydrogen bromide: 4-Chlorobutyl (bromomethyl) ether." Technical Notes.
Sources
- 1. CAS No. 53970-36-8 | Chemsrc [chemsrc.com]
- 2. youtube.com [youtube.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. US3995094A - Halomethylation of polystyrene - Google Patents [patents.google.com]
- 5. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
Spectroscopic data (NMR, IR, MS) of 1-(Bromomethoxy)-4-chlorobutane
An In-Depth Technical Guide to the Spectroscopic Profile of 1-(Bromomethoxy)-4-chlorobutane
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for 1-(Bromomethoxy)-4-chlorobutane (CAS No. 53970-36-8), a bifunctional alkylating agent.[1] As experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on fundamental spectroscopic principles and validated data from structurally analogous compounds. This approach offers a robust framework for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.
Molecular Structure and Physicochemical Properties
1-(Bromomethoxy)-4-chlorobutane possesses the chemical formula C₅H₁₀BrClO.[1] Its structure features a chlorobutyl group linked to a bromomethyl group via an ether linkage. This unique arrangement of three distinct functional groups—a chloroalkane, a bromoacetal, and an ether—governs its spectroscopic behavior.
Table 1: Physicochemical Properties of 1-(Bromomethoxy)-4-chlorobutane
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrClO | PubChem[1] |
| Molecular Weight | 201.49 g/mol | PubChem[1] |
| IUPAC Name | 1-(bromomethoxy)-4-chlorobutane | PubChem[1] |
| Monoisotopic Mass | 199.96036 Da | PubChem[1] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0.5!"]; O [label="O", pos="1.5,-1!"]; C5 [label="C", pos="3,-1.5!"]; Cl [label="Cl", pos="-1.5,-0.5!", fontcolor="#34A853"]; Br [label="Br", pos="3,-3!", fontcolor="#EA4335"];
// Bond edges edge [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C2 -- O; O -- C5; C1 -- Cl; C5 -- Br;
// Implicit Hydrogens (not drawn for clarity) }digraph "Mass_Spec_Fragmentation" { graph [splines=true, overlap=false, rankdir="LR"]; node [shape=box, style=rounded, fontname="sans-serif", fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", color="#5F6368"];M [label="[C₅H₁₀BrClO]⁺˙\nm/z 200, 202, 204", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₄H₈ClO]⁺\nm/z 121, 123"]; F2 [label="[C₄H₈Cl]⁺\nm/z 93, 95"]; F3 [label="[C₂H₄OBr]⁺\nm/z 107, 109"];
M -> F1 [label="- •CH₂Br"]; M -> F2 [label="- •OCH₂Br"]; M -> F3 [label="- •C₃H₆Cl"]; }
Caption: Predicted major fragmentation pathways for 1-(Bromomethoxy)-4-chlorobutane in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) system for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between ions of similar mass.
Conclusion
This guide outlines the predicted spectroscopic characteristics of 1-(Bromomethoxy)-4-chlorobutane based on established chemical principles. The combination of NMR, IR, and MS data provides a comprehensive analytical toolkit for the unambiguous identification and structural verification of this compound. While this document serves as a robust predictive reference, empirical validation through the acquisition of experimental spectra on a purified sample is the definitive standard for structural confirmation in any research or development setting.
References
-
PubChem. (n.d.). 1-(Bromomethoxy)-4-chlorobutane. National Center for Biotechnology Information. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-chlorobutane. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane.
-
SIELC Technologies. (2018, February 16). 1-Bromo-4-chlorobutane. Retrieved from [Link]
-
ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Butane, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Butane, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low resolution 1H NMR spectrum of 1-bromobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved from [Link]
-
NIST. (n.d.). Butane, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
Armante, R., et al. (2021). The 2020 edition of the GEISA spectroscopic database. Journal of Molecular Spectroscopy, 380, 111510. Retrieved from [Link]
-
Clark, R. N., et al. (1993). The U. S. Geological Survey, Digital Spectral Library: Version 1 (0.2 to 3.0 um). U.S. Geological Survey Open-File Report 93-592. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1-Bromo-4-chlorobutane, 99%, Thermo Scientific. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]
-
Organic Chemistry. (n.d.). NMR spectra 1-13C. Retrieved from [Link]
-
Carli, B., et al. (1981). Spectroscopic detection of stratospheric hydrogen cyanide. Science, 214(4518), 333-335. Retrieved from [Link]
-
Materials Project. (n.d.). mp-635393. Retrieved from [Link]
-
NTT Technical Review. (n.d.). Terahertz Spectroscopic Identification of Pharmaceutical Crystals: Cocrystals and Polymorphic Forms. Retrieved from [Link]
Sources
Technical Whitepaper: Purity and Stability Assurance of 1-(Bromomethoxy)-4-chlorobutane
CAS: 53970-36-8 | Formula:
Executive Summary & Chemical Identity
1-(Bromomethoxy)-4-chlorobutane is a specialized
Unlike its stable analog 1-bromo-4-chlorobutane, this compound features a bromine atom on the
Chemical Structure:
| Property | Value | Critical Note |
| Boiling Point | ~85-90°C (at 1-2 mmHg) | Estimated. Do not distill at atmospheric pressure.[1] |
| Density | ~1.4 - 1.5 g/mL | Denser than water; sinks during aqueous workups.[1] |
| Reactivity | High ( | Potent carcinogen (alkylating agent).[1] Hydrolyzes in air.[1] |
| Storage | -20°C, Inert Gas | Decomposes to HBr, Formaldehyde, and 4-Chlorobutanol. |
Stability & Degradation Mechanisms
The purity of 1-(Bromomethoxy)-4-chlorobutane is compromised primarily by hydrolysis and thermal disproportionation . Understanding these pathways is essential for maintaining reagent integrity.[1]
Hydrolysis (Moisture Sensitivity)
The C-Br bond adjacent to the oxygen is elongated and weakened by the donation of the oxygen lone pair (anomeric effect). Upon exposure to atmospheric moisture, the bromide leaves easily, forming an oxocarbenium ion intermediate.[2] Water captures this ion, leading to rapid decomposition.[1][2]
Degradation Products:
-
Hydrogen Bromide (HBr): Corrosive gas/acid; catalyzes further degradation.[1]
-
Formaldehyde (HCHO): Volatile carcinogen.[1]
-
4-Chlorobutanol: The parent alcohol.[1]
Thermal Instability
At elevated temperatures (>50°C),
Visualization: Hydrolysis Pathway
The following diagram illustrates the stepwise degradation mechanism triggered by moisture.[1]
Figure 1: Hydrolysis cascade of 1-(Bromomethoxy)-4-chlorobutane upon exposure to moisture.
Synthesis & Impurity Profile
Impurities are often introduced during synthesis (typically the reaction of 4-chlorobutanol with paraformaldehyde and HBr gas) or generated during storage.[1]
Common Impurities Table
| Impurity | Origin | Detection Method | Removal Strategy |
| 4-Chlorobutanol | Unreacted starting material or hydrolysis product.[1] | ¹H NMR (Triplet ~3.6 ppm) | High-vacuum distillation.[1] |
| Bis(4-chlorobutoxy)methane | Symmetric acetal byproduct (formed if HBr is deficient).[1] | ¹H NMR (Singlet ~4.7 ppm) | Difficult to remove; control stoichiometry during synthesis.[1] |
| Formaldehyde (Paraformaldehyde) | Hydrolysis product or unreacted reagent.[1] | ¹H NMR (Broad/sharp peak ~9-10 ppm) | N₂ purge; distillation.[1] |
| HBr (Acid) | Hydrolysis product.[1] | Acid-Base Titration | Degas with dry N₂; store over acid scavengers (optional).[1] |
Experimental Protocols
Purification via Vacuum Distillation
Note: This compound cannot be purified by silica gel chromatography as it will decompose on the column.[2]
Equipment:
-
Short-path distillation head (minimize thermal path).[1]
-
High-vacuum pump (< 2 mmHg).[1]
-
Base-washed glassware (to remove acidic residues that catalyze decomposition).[1]
Procedure:
-
Setup: Assemble glassware under an inert atmosphere (Argon/Nitrogen). Ensure all joints are greased with chemically resistant grease (e.g., Krytox) or use Teflon sleeves.[1]
-
Loading: Charge the crude material into the boiling flask. Add a magnetic stir bar.[1]
-
Degassing: Stir under vacuum at room temperature for 15 minutes to remove dissolved HBr and volatile impurities (formaldehyde).
-
Distillation: Slowly heat the oil bath. The product typically distills between 85-95°C at 1.5 mmHg .[1]
-
Collection: Collect the main fraction in a receiver flask cooled to 0°C.
-
Storage: Immediately backfill with Argon and seal.[1]
Quality Control (QC) Workflow
The following decision tree outlines the protocol for assessing reagent viability before use in drug development campaigns.
Figure 2: Quality Control Decision Tree for
Analytical Method: ¹H NMR Validation
To verify identity and purity, perform ¹H NMR in
-
Crucial Step: Filter the
through a small plug of anhydrous or basic alumina before dissolving the sample.[1] This neutralizes traces of DCl/acid in the solvent that would otherwise degrade the sample during the measurement.[2]
Key Signals:
-
5.7 - 5.8 ppm (s, 2H):
(The diagnostic methylene peak). -
3.6 - 3.7 ppm (t, 2H):
(Ether linkage). -
3.5 ppm (t, 2H):
. - 1.7 - 1.9 ppm (m, 4H): Central methylene chain.[1]
Fail Criteria:
-
Appearance of triplet at
9.7 ppm (Aldehyde proton from hydrolysis).[1] -
Disappearance or broadening of the 5.7 ppm singlet.[1]
Handling & Safety (EHS)
WARNING: 1-(Bromomethoxy)-4-chlorobutane is a potential carcinogen (structurally related to Bis(chloromethyl)ether).[1] It is an alkylating agent.[1][4]
-
Engineering Controls: Handle only in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.[1][2]
-
Quenching: Quench excess reagent with aqueous Ammonium Hydroxide (
) or Methanolic Ammonia.[1] This converts the reactive bromide to a harmless amine/ammonium salt.[1] Do not quench with water alone, as this releases HBr gas.[1][2]
References
-
PubChem. (2025).[1] 1-(Bromomethoxy)-4-chlorobutane Compound Summary. National Library of Medicine.[1] [Link][1]
-
European Medicines Agency (EMA). (2023).[1] Stability testing of existing active substances and related finished products. [Link][2]
Sources
- 1. 1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 3. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 4. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
Technical Guide: Sourcing and In-Situ Generation of 1-(Bromomethoxy)-4-chlorobutane
This is an in-depth technical guide on the sourcing, synthesis, and handling of 1-(Bromomethoxy)-4-chlorobutane .
Executive Summary: The "Buy vs. Make" Paradox
1-(Bromomethoxy)-4-chlorobutane (CAS: 53970-36-8 ) is a specialized
Critical Distinction
Researchers frequently confuse this compound with 1-Bromo-4-chlorobutane (CAS: 6940-78-9).
-
Target: Cl-(CH2)4-O-CH2-Br (Reactive
-bromo ether) -
Common Confusion: Cl-(CH2)4-Br (Stable dihaloalkane)
Commercial Availability Status
Status: Non-Stock / Reactive Intermediate
Due to the inherent instability of
Directive: This compound must be prepared in-situ or synthesized immediately prior to use. This guide provides the validated protocol for its generation.
Chemical Profile & Reactivity[1][2]
| Property | Data |
| IUPAC Name | 1-(Bromomethoxy)-4-chlorobutane |
| CAS Number | 53970-36-8 |
| Molecular Formula | C |
| Molecular Weight | 201.49 g/mol |
| Structure | Cl-CH2-CH2-CH2-CH2-O-CH2-Br |
| Stability | Low; hydrolyzes in moist air to HBr, Formaldehyde, and 4-Chlorobutanol. |
| Hazards | High Potency Alkylating Agent. Potential Carcinogen.[1] Corrosive. |
Mechanism of Action
The utility of this reagent lies in the high reactivity of the
Figure 1: Activation pathway of 1-(Bromomethoxy)-4-chlorobutane in electrophilic aromatic substitution.
Sourcing Strategy: Precursors
Since the target molecule cannot be bought, you must source the precursors. The synthesis relies on the Olah Protocol (reaction of an alcohol with paraformaldehyde and HBr).
Required Reagents
| Reagent | CAS | Purity | Recommended Suppliers |
| 4-Chloro-1-butanol | 928-51-8 | >85% | TCI (Prod: C0144), Sigma-Aldrich (Prod: 278823), Santa Cruz |
| Paraformaldehyde | 30525-89-4 | Reagent Grade | Standard (Sigma, Fisher, VWR) |
| HBr (Anhydrous) | 10035-10-6 | Gas (Lecture Bottle) | Matheson, Airgas, Sigma |
| Dichloromethane | 75-09-2 | Anhydrous | Standard |
Note on 4-Chloro-1-butanol: This reagent often exists in equilibrium with tetrahydrofuran (THF) and HCl. Commercial grades (Technical ~85%) often contain THF. This is generally acceptable as THF can also be cleaved by HBr, but starting with the alcohol is more stoichiometric.
Synthesis Protocol (The "Make" Procedure)
Safety Warning: This procedure generates an
Method: Bromomethylation of 4-Chloro-1-butanol
Reference: Adapted from Olah, G. A., et al. Synthesis (1974) and related patent literature (US 3995094).
Step-by-Step Workflow
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube (reaching below the liquid surface), and a CaCl
drying tube (or N outlet). -
Charge: Add Paraformaldehyde (1.0 equiv, typically 3.0 g for a 100 mmol scale) and 4-Chloro-1-butanol (1.0 equiv, 10.8 g) to the flask.
-
Solvent: Add anhydrous Dichloromethane (DCM) (50 mL). The paraformaldehyde will be suspended.[2]
-
Cooling: Cool the mixture to 0°C using an ice/water bath.
-
Reaction: Slowly bubble anhydrous HBr gas into the stirred suspension.
-
Observation: The paraformaldehyde will gradually depolymerize and dissolve as the reaction proceeds.
-
Duration: Continue bubbling for 1–2 hours until the solution is clear and saturation is reached (fumes visible at outlet).
-
-
Workup:
-
Stop HBr flow. Allow the solution to warm to room temperature.
-
Separate the organic phase (if an aqueous layer forms from water of reaction, though often it remains homogenous in DCM until washed).
-
Critical Step: Dry the DCM solution over anhydrous CaCl
or MgSO for 1 hour. -
Filter the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure (Rotary evaporator) at low temperature (<30°C) .
-
Result: The residue is crude 1-(Bromomethoxy)-4-chlorobutane.
-
Purification: Vacuum distillation is possible but risky due to decomposition. For most applications (e.g., alkylation), use the crude residue immediately or as a solution in DCM.
-
Validation (Self-Validating System)
Before committing the reagent to the next step, verify its identity via
-
Diagnostic Signal: Look for a singlet (2H) corresponding to -O-CH2-Br.
-
Shift:
5.7 – 6.0 ppm . -
Absence of this peak indicates hydrolysis or failure.
-
-
Backbone: Multiplets for the butyl chain (
1.7–2.0 ppm) and triplets for -CH2-Cl ( 3.6 ppm) and -O-CH2- ( 3.7 ppm).
Figure 2: Operational workflow for the synthesis of 1-(Bromomethoxy)-4-chlorobutane.
Handling & Safety Protocols
Hazard Classification
-
Carcinogenicity: High. Treat as a potential occupational carcinogen.
-
Lachrymator: The compound and HBr fumes are severe eye irritants.
-
Corrosivity: Causes severe skin burns.[3]
Storage
-
Do not store. Prepare fresh.
-
If storage is unavoidable: Store as a dilute solution in DCM over activated molecular sieves at -20°C.
-
Shelf-life: < 24 hours (decomposes to HBr and formaldehyde).
Waste Disposal[3][6][7]
-
Quenching: Quench excess reagent by slowly adding to a stirred solution of aqueous Ammonium Hydroxide (NH
OH) or Ethanolic KOH . This converts the haloether to harmless acetals or amino-ethers. -
Never dispose of the active halide directly into organic waste containers without quenching.
References
-
Olah, G. A., et al. (1974). "Haloalkylation." Synthesis.
-
Crosby, G. A., & Kato, M. (1976). "Halomethylation of Polystyrene." US Patent 3,995,094.
-
PubChem. (n.d.). "1-(Bromomethoxy)-4-chlorobutane Compound Summary." National Center for Biotechnology Information.
-
Manac Inc. (2024). "Bromination reactions with hydrogen bromide: Bromomethylation." Chemia Technical Blog.
-
Sigma-Aldrich. (n.d.). "4-Chloro-1-butanol Product Page."
Sources
- 1. 4-Chloro-1-butanol | 928-51-8 | TCI AMERICA [tcichemicals.com]
- 2. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 3. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of 1-(Bromomethoxy)-4-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on the Unseen Hazards
In the landscape of pharmaceutical research and drug development, novel molecules are the currency of innovation. 1-(Bromomethoxy)-4-chlorobutane, with its dual reactive centers, represents a versatile chemical intermediate. However, its structural alerts, specifically the α-haloether moiety, command a high degree of caution. This guide is constructed on a foundation of proactive safety, recognizing that the absence of comprehensive toxicological data for a specific compound does not imply an absence of risk. As such, the handling precautions outlined herein are based on the established and significant hazards associated with the α-haloether class of compounds, which are known to be potent alkylating agents and are often carcinogenic.[1][2][3] This document is intended to empower the researcher with the knowledge and procedures necessary to handle 1-(Bromomethoxy)-4-chlorobutane with the respect and caution it warrants, ensuring both personal safety and the integrity of the research.
Section 1: Chemical and Physical Identity
A thorough understanding of the physicochemical properties of a compound is the first step in safe handling. While comprehensive experimental data for 1-(Bromomethoxy)-4-chlorobutane is not widely available, computed properties from reliable databases provide a solid foundation for risk assessment.[4]
| Property | Value | Source |
| IUPAC Name | 1-(bromomethoxy)-4-chlorobutane | PubChem[4] |
| CAS Number | 53970-36-8 | PubChem[4] |
| Molecular Formula | C5H10BrClO | PubChem[4] |
| Molecular Weight | 201.49 g/mol | PubChem[4] |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |
| Odor | Pungent, irritating (predicted) | Inferred from α-haloethers[5] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Predicted to be soluble in organic solvents and insoluble in water | Inferred from structure |
| Vapor Pressure | Not available |
Section 2: The Toxicological Profile: Understanding the "Why" Behind the Precautions
The primary concern with 1-(Bromomethoxy)-4-chlorobutane stems from its classification as an α-haloether. This class of compounds is characterized by a halogen atom and an alkoxy group attached to the same carbon atom. This arrangement makes them highly reactive alkylating agents.[2]
Carcinogenicity: The most significant hazard associated with α-haloethers is their potential as carcinogens. Structurally similar compounds, such as bis(chloromethyl)ether (BCME) and chloromethyl methyl ether (CMME), are confirmed human and animal carcinogens.[1][3][6] These compounds have been shown to induce respiratory tract tumors in animal studies, even at low concentrations.[1][6] Given the structural similarity, it is prudent to handle 1-(Bromomethoxy)-4-chlorobutane as a suspected carcinogen.
Acute Toxicity and Irritation: α-Haloethers are known to be toxic and highly irritating to the skin, eyes, and respiratory tract.[5][7] They can cause severe burns and are often lachrymators (tear-inducing agents).[5] Inhalation can lead to respiratory distress and pulmonary edema.
Mutagenicity: As alkylating agents, α-haloethers can react with DNA, leading to mutations. This genotoxic potential is a key contributor to their carcinogenicity.
Section 3: Hazard Classification and Labeling
Based on the available data for structurally related compounds, 1-(Bromomethoxy)-4-chlorobutane should be handled as a hazardous substance. The following GHS-style hazard classifications are recommended:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Corrosion/Irritation (Category 1B)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Carcinogenicity (Category 1B or 2)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)
Pictograms:
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H350: May cause cancer.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements should be present on the container label and in the Safety Data Sheet. These will include statements on prevention, response, storage, and disposal.
Section 4: Engineering Controls: The First Line of Defense
The primary principle for handling highly hazardous and potentially carcinogenic compounds is to minimize exposure through robust engineering controls.
Fume Hood: All work with 1-(Bromomethoxy)-4-chlorobutane must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible during manipulations.
Glove Box: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box provides an additional layer of containment and is highly recommended.
Ventilation: The laboratory should have adequate general ventilation with a minimum of 6-12 air changes per hour. The ventilation system should be designed to prevent the recirculation of contaminated air.
Section 5: Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE is mandatory for all personnel handling 1-(Bromomethoxy)-4-chlorobutane.
-
Gloves: Double gloving is required. Use a pair of nitrile gloves as the inner layer and a pair of chemically resistant gloves, such as Viton® or butyl rubber, as the outer layer. Inspect gloves for any signs of degradation before and during use. Change gloves frequently and immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.
-
Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory. The lab coat should be buttoned completely.
-
Respiratory Protection: For operations with a high potential for aerosol generation or in the event of a spill, a full-face respirator with a combination organic vapor/acid gas/P100 cartridge is recommended. All respirator users must be fit-tested and trained in their proper use.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Section 6: Safe Handling and Storage Protocols
Adherence to strict protocols is critical to prevent exposure and accidents.
General Handling:
-
Always work in a designated area within the fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
Storage:
-
Store 1-(Bromomethoxy)-4-chlorobutane in a tightly sealed, clearly labeled container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store in a secondary container to contain any potential leaks.
-
The storage area should be designated for carcinogenic or highly toxic materials and should be clearly marked with appropriate warning signs.
Section 7: Reactivity and Incompatibility
1-(Bromomethoxy)-4-chlorobutane is a reactive molecule due to the presence of two leaving groups (bromide and chloride) and the activating effect of the ether oxygen.
Reactivity with Nucleophiles: The α-bromoether functionality is highly susceptible to nucleophilic substitution reactions.[8] It will react readily with a wide range of nucleophiles, including water, alcohols, amines, and thiols. These reactions can be vigorous and may produce hazardous byproducts.
Incompatible Materials:
-
Strong oxidizing agents: Can cause violent reactions.
-
Strong acids and bases: Can promote decomposition.
-
Metals: May catalyze decomposition.
-
Water/Moisture: Reacts to form hydrobromic acid and other byproducts.
Hazardous Decomposition Products: Upon decomposition, 1-(Bromomethoxy)-4-chlorobutane may release toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and carbon oxides.
Section 8: Emergency Procedures: Preparedness is Key
Spill Response: In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including a respirator if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solution (e.g., a solution of sodium bicarbonate followed by soap and water).
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team or hazardous materials team.
-
Provide them with as much information as possible about the spilled chemical.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Section 9: Waste Disposal and Decontamination
All waste generated from the use of 1-(Bromomethoxy)-4-chlorobutane is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Collection:
-
Collect all contaminated materials (e.g., gloves, absorbent pads, glassware) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams.
Decontamination:
-
All equipment and surfaces that have come into contact with 1-(Bromomethoxy)-4-chlorobutane must be decontaminated.
-
A common decontamination procedure involves washing with a basic solution (e.g., 5% sodium bicarbonate) to hydrolyze the reactive α-haloether, followed by a thorough rinse with soap and water, and then a final rinse with a suitable organic solvent like ethanol or acetone.
-
All rinsates should be collected as hazardous waste.
Section 10: Conclusion: A Commitment to Safety
1-(Bromomethoxy)-4-chlorobutane is a valuable tool in the arsenal of the modern drug discovery scientist. However, its potential hazards necessitate a disciplined and informed approach to its handling. By understanding its chemical nature, recognizing the risks associated with its structural class, and rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and continue their vital work in a safe and responsible manner. Safety in the laboratory is not merely a set of rules, but a culture of awareness and respect for the materials we work with.
References
-
PubChem. 1-(Bromomethoxy)-4-chlorobutane. National Center for Biotechnology Information. [Link]
-
Laskin, S., et al. (1975). Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether. Archives of Environmental Health, 30(2), 70-2. [Link]
-
Kuschner, M., et al. (1975). Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm. Archives of Environmental Health, 30(2), 73-7. [Link]
-
Eustis, S. L., et al. (1994). Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals. Toxicologic pathology, 22(5), 481-490. [Link]
-
Van Duuren, B. L., et al. (1968). Alpha-haloethers: a new type of alkylating carcinogen. Archives of Environmental Health, 16(4), 472-6. [Link]
-
Laskin, S., et al. (1975). Inhalation carcinogenicity of alpha halo ethers. II. Chronic inhalation studies with chloromethyl methyl ether. Archives of Environmental Health, 30(2), 70-2. [Link]
-
Drew, R. T., et al. (1975). Inhalation carcinogenicity of alpha halo ethers. Journal of the National Cancer Institute, 55(1), 217-219. [Link]
-
PubChem. Bromomethyl methyl ether. National Center for Biotechnology Information. [Link]
-
Haz-Map. Bromomethyl methyl ether. [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]
-
University of Oklahoma. Spill Control/Emergency Response. Environmental Health and Safety Office. [Link]
-
Goucher College. Chemical Emergency Procedures. [Link]
-
Health and Safety Executive. Emergency response / spill control. [Link]
-
PubChem. 1-Bromo-4-methoxybutane. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Alpha Bromination of Carboxylic Acids. [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 22.10 - Alpha Bromination and Synthesis. YouTube. [Link]
-
Alfa Aesar. 1-Bromo-4-chlorobutane Safety Data Sheet. [Link]
-
Cole-Parmer. 1-Bromo-4-Chlorobutane, 99% (GC) Material Safety Data Sheet. [Link]
-
University of Nebraska-Lincoln. Safe Operating Procedure: Decontamination of Laboratory Equipment. [Link]
-
Lobb, K. A. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]
-
PubChem. 1-Bromo-4-chlorobutane. National Center for Biotechnology Information. [Link]
-
ChemSrc. 1-Bromo-4-chlorobutane. [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]
-
Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]
-
University of British Columbia. Decontamination of Laboratory Equipment. Safety & Risk Services. [Link]
-
Campodónico, P. R., et al. (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Molecules, 23(11), 2949. [Link]
-
International Atomic Energy Agency. (1979). Manual on Decontamination of Surfaces. [Link]
-
World Health Organization. (2007). Cleaning and disinfection of respiratory equipment. In Infection Prevention and Control of Epidemic- and Pandemic-Prone Acute Respiratory Diseases in Health Care. [Link]
Sources
- 1. Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-haloethers: a new type of alkylating carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhalation carcinogenicity of alpha halo ethers. II. Chronic inhalation studies with chloromethyl methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromomethyl methyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromomethyl methyl ether | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for Protein Cross-Linking with 1-(Bromomethoxy)-4-chlorobutane
Authored by: Gemini, Senior Application Scientist
Abstract: Chemical cross-linking is a powerful technique for elucidating protein-protein interactions, probing protein conformation, and stabilizing protein complexes for structural analysis. This guide provides a comprehensive overview and a detailed protocol for using 1-(Bromomethoxy)-4-chlorobutane, a bifunctional alkylating agent, to covalently cross-link proteins. We delve into the underlying chemical principles, offer a step-by-step experimental workflow, and provide insights for optimization and troubleshooting to ensure robust and reproducible results.
Introduction: The Rationale for Covalent Capture
The study of protein interactions is fundamental to understanding cellular processes.[1] While many interactions are stable, a significant portion of the proteome engages in transient or weak associations that are challenging to detect using conventional methods like co-immunoprecipitation. Chemical cross-linking offers a solution by "freezing" these interactions, creating stable covalent bonds between nearby proteins.[2] This covalent capture allows for the stabilization and subsequent identification of interacting partners under stringent purification conditions.[1][2]
Bifunctional cross-linking reagents are the workhorses of this technique, possessing two reactive groups connected by a spacer arm.[3] 1-(Bromomethoxy)-4-chlorobutane is a bifunctional alkylating agent that forms covalent linkages with nucleophilic centers on amino acid side chains.[4][5] Its utility lies in its ability to bridge proximal amino acids, providing distance constraints that can be used to map interaction interfaces and probe protein topology.
The Cross-Linker: 1-(Bromomethoxy)-4-chlorobutane
Chemical Properties and Structure
-
IUPAC Name: 1-(bromomethoxy)-4-chlorobutane
-
Molecular Formula: C₅H₁₀BrClO
-
Molecular Weight: 201.49 g/mol
-
Class: Heterobifunctional Alkylating Agent
The structure of 1-(Bromomethoxy)-4-chlorobutane features two distinct reactive moieties: a bromomethoxy group and a chlorobutyl group. This inherent asymmetry in leaving group potential (bromide is a better leaving group than chloride) allows for a potentially stepwise reaction mechanism, which can be advantageous in controlling the cross-linking process.
Mechanism of Action: A Two-Pronged Alkylation
1-(Bromomethoxy)-4-chlorobutane reacts with nucleophilic amino acid residues primarily through an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] The most common targets on a protein surface at physiological pH are the primary amines of lysine (Lys) side chains and the N-terminus, as well as the sulfhydryl group of cysteine (Cys).[8]
The reaction proceeds as follows:
-
First Alkylation: The more reactive bromomethoxy end of the cross-linker is attacked by a nucleophilic residue (e.g., the ε-amine of a lysine) on Protein A. This forms a stable, monofunctional "mono-link" and releases a bromide ion.
-
Second Alkylation: The less reactive chlorobutyl end is now tethered to Protein A. If a second nucleophilic residue on a nearby Protein B (or a different region of Protein A) is within the cross-linker's reach, it will attack the carbon bearing the chlorine atom, completing the cross-link and releasing a chloride ion.
This process covalently links the two proximal amino acid residues.
Experimental Protocol: Covalent Cross-Linking Workflow
This protocol provides a general framework. Optimization is critical and must be performed for each specific protein system, as the ideal conditions depend on the protein's environment and interaction dynamics.[2]
Materials and Reagents
-
Proteins of Interest: Purified proteins at a known concentration (e.g., 1-10 mg/mL).
-
Cross-linker: 1-(Bromomethoxy)-4-chlorobutane.
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: A non-amine, non-sulfhydryl containing buffer. Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid Tris, Glycine, or buffers with primary amines, as they will compete with the protein for reaction with the cross-linker.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Analysis Reagents: SDS-PAGE gels, loading buffer (e.g., Laemmli buffer), and appropriate stains (e.g., Coomassie Blue).
Step-by-Step Methodology
-
Protein Preparation:
-
Prepare the protein sample(s) in the chosen reaction buffer. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Ensure the protein solution is clear and free of precipitates. Centrifuge the sample if necessary.
-
-
Cross-linker Stock Preparation:
-
Caution: Perform this step in a chemical fume hood. 1-(Bromomethoxy)-4-chlorobutane is a reactive alkylating agent.
-
Immediately before use, prepare a fresh stock solution of the cross-linker. For example, dissolve the cross-linker in anhydrous DMSO to create a 50 mM stock solution. Note: The cross-linker is susceptible to hydrolysis; always use a fresh stock.
-
-
The Cross-Linking Reaction:
-
Add the calculated volume of the cross-linker stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of cross-linker over the protein.[9] This ratio must be optimized.
-
Mix thoroughly but gently by pipetting or brief vortexing.
-
Incubate the reaction mixture. A typical starting condition is for 30-60 minutes at room temperature.[9] For transient interactions, shorter times or lower temperatures (4°C) may be required to minimize non-specific cross-linking.
-
-
Quenching the Reaction:
-
To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris per 1 mL of reaction volume).[1]
-
The primary amines in the quenching buffer will react with and consume any excess, unreacted cross-linker.[10][11]
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching.
-
-
Analysis of Products:
-
Take an aliquot of the quenched reaction and add an equal volume of SDS-PAGE loading buffer.
-
Analyze the sample by SDS-PAGE to visualize the results. Successful cross-linking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to the cross-linked protein complexes.[12]
-
Run un-cross-linked protein as a negative control.
-
Optimization Strategy
Systematic optimization is key to a successful cross-linking experiment. Varying one parameter at a time while keeping others constant is recommended.
| Parameter | Starting Point | Optimization Range | Rationale |
| Molar Ratio (Cross-linker:Protein) | 20:1 to 50:1 | 5:1 to 500:1 | Low ratios may yield no cross-links; high ratios can cause protein modification, aggregation, or precipitation.[2][13] |
| Protein Concentration | 1 mg/mL | 0.1 - 10 mg/mL | Higher concentrations favor intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking. |
| Incubation Time | 30 minutes | 5 minutes to 2 hours | Controls the extent of the reaction. Shorter times capture more immediate interactions.[2] |
| Temperature | Room Temp (20-25°C) | 4°C to 37°C | Higher temperatures accelerate the reaction but may also lead to protein denaturation or non-specific products.[2][14] |
| pH | 7.4 | 7.0 to 8.5 | The reactivity of primary amines increases with pH as they become deprotonated. However, high pH can also increase hydrolysis of the cross-linker. |
Downstream Analysis and Troubleshooting
Analysis of Cross-Linked Products
-
SDS-PAGE and Western Blotting: These are the most direct methods to visualize the formation of cross-linked complexes.[12] A shift to a higher molecular weight band indicates a successful reaction. Western blotting can confirm the identity of the proteins within the complex.
-
Mass Spectrometry (XL-MS): For high-resolution analysis, mass spectrometry is the method of choice. It can identify the specific amino acid residues that have been cross-linked, providing precise structural information about the protein-protein interface.[12][15][16] This typically involves enzymatic digestion of the cross-linked complex followed by LC-MS/MS analysis.[15]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Cross-linking | - Insufficient cross-linker concentration.- Reaction time too short.- Incompatible buffer (contains amines).- Proteins are not interacting.- No accessible reactive residues at the interface. | - Increase molar excess of cross-linker.- Increase incubation time or temperature.- Ensure buffer is amine-free.- Confirm protein interaction by another method.- Consider a cross-linker with a different spacer arm length or reactivity. |
| Excessive Aggregation/Precipitation | - Cross-linker concentration is too high.- Protein concentration is too high.- Extensive non-specific surface cross-linking. | - Decrease molar excess of cross-linker.- Reduce the protein concentration.- Shorten incubation time or lower the temperature. |
| Smearing on SDS-PAGE Gel | - Heterogeneous cross-linking products.- Over-modification of proteins. | - This can be normal. Optimize conditions (time, concentration) to favor specific complexes.- Use a gradient gel for better resolution. |
Safety and Handling Precautions
1-(Bromomethoxy)-4-chlorobutane is a reactive alkylating agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[17][18]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of vapors.[17][19][20]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[17] Do not eat, drink, or smoke when handling.[17]
-
Storage: Store the reagent in its original container, tightly sealed, away from moisture, and in a cool, dry, well-ventilated area.[17][20]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.
By following this detailed guide, researchers can effectively utilize 1-(Bromomethoxy)-4-chlorobutane to explore the intricate networks of protein interactions within their biological systems of interest.
References
- Kim, K. S., et al. "Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions." Scilit.
- Müller, J., et al. "Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1." PMC.
- MetwareBio. "Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods." MetwareBio.
- Biel, L. A., et al. "Quantifying DNA-protein crosslinks induced by bifunctional alkylating agents in cultured human leukemia cells." Cancer Research.
- Lee, Y. J., & Lee, M. "Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes." Molecular BioSystems.
- Xu, D., et al. "Bifunctional alkylating agent-mediated MGMT-DNA cross-linking and its proteolytic cleavage in 16HBE cells." PubMed.
- Potluri, S., et al.
- Pettelkau, J., et al. "Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry." Jove.
- Kim, K. S., et al. "Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions.
- Götze, M., et al. "Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons." Chemical Reviews.
- O'Reilly, F. J., & Rappsilber, J. "Kinetic principles of chemical cross-link formation for protein–protein interactions." PNAS.
- Liu, F., & Rae, J. "Optimized cross-linking mass spectrometry for in situ interaction proteomics." bioRxiv.
- Apollo Scientific.
- Peraro, L., et al. "Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies." PMC.
- ResearchGate. "The effects of bifunctional alkylating agents on DNA.
- MedChemExpress.
- Sigma-Aldrich.
- TCI Chemicals.
- Fisher Scientific.
- Fisher Scientific.
- Thermo Fisher Scientific. "Cross-Linking Reagents." Thermo Fisher Scientific.
- University of Texas at Austin. "How to cross-link proteins.
- Filo. "Write a detailed SN2 mechanism showing the Reaction of 1-bromobutane." Filo.
- ProteoChem. "BS3 Crosslinking Protocol." ProteoChem.
- PubChem. "1-(Bromomethoxy)-4-chlorobutane." PubChem.
- Thermo Fisher Scientific. "Bioconjugation and crosslinking technical handbook." Thermo Fisher Scientific.
- Scheltema, R. A., et al. "Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes." PMC.
- Yang, B., et al. "Using Protein-Confined Proximity to Determine Chemical Reactivity." PMC.
- Cram. "1 Chlorobutane And 2-Bromobutane Lab Report." Cram.
- Odinity. "Bromobutane & Methylbutane Using Sn2 and Sn1 Mechanisms." Odinity.
Sources
- 1. fgsc.net [fgsc.net]
- 2. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. b. Write a detailed SN2 mechanism showing the Reaction of 1-bromobutane w.. [askfilo.com]
- 7. 1 Chlorobutane And 2-Bromobutane Lab Report - 742 Words | Cram [cram.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. scilit.com [scilit.com]
- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 12. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]
- 13. pnas.org [pnas.org]
- 14. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. tcichemicals.com [tcichemicals.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. fishersci.ca [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 1-(Bromomethoxy)-4-chlorobutane Reactions
Welcome to the technical support center for optimizing reactions involving 1-(Bromomethoxy)-4-chlorobutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges that lead to low product yields. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the efficiency and success of your synthetic routes.
Introduction to 1-(Bromomethoxy)-4-chlorobutane
1-(Bromomethoxy)-4-chlorobutane is a bifunctional reagent with two distinct reactive sites: a highly reactive bromomethoxy group and a less reactive chlorobutyl chain. This differential reactivity makes it a valuable building block in organic synthesis, allowing for sequential functionalization. However, the inherent reactivity of the bromomethoxy moiety also presents challenges, often leading to side reactions and decomposition if not handled correctly.
The primary application of this reagent is in Williamson-type ether syntheses, where it reacts with nucleophiles such as alcohols and amines to introduce the 4-chlorobutoxymethyl group. This group can then be further modified, for example, through cyclization to form tetrahydrofuran derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during reactions with 1-(Bromomethoxy)-4-chlorobutane in a question-and-answer format.
Q1: My Williamson ether synthesis with an alcohol is giving a very low yield. What are the likely causes?
Low yields in this reaction are common and can often be attributed to one or more of the following factors:
-
Degradation of 1-(Bromomethoxy)-4-chlorobutane: This is the most frequent culprit. The compound is sensitive to both heat and moisture.[1] Exposure to atmospheric moisture can lead to hydrolysis, while elevated temperatures can cause decomposition.
-
Inappropriate Base Selection: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases are generally preferred to deprotonate the alcohol without competing in the substitution reaction.
-
Side Reactions: Several side reactions can compete with the desired ether formation, consuming your starting materials and generating impurities.[2][3]
-
Solvent Effects: The reaction solvent plays a crucial role in an S(_N)2 reaction.[4][5] Polar aprotic solvents are typically the best choice.
Troubleshooting & Optimization Strategies:
-
Purity Check: Ensure the purity of your 1-(Bromomethoxy)-4-chlorobutane. If it has been stored for a long time or improperly, consider purification by distillation under reduced pressure.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Flame-dry your glassware, use dry solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
The following table provides a starting point for optimizing your reaction conditions.
| Parameter | Recommendation | Rationale |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic bases that efficiently deprotonate the alcohol without competing with the alkylating agent. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Polar aprotic solvents that solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[4][5] |
| Temperature | 0 °C to room temperature | Lower temperatures can help to minimize decomposition of the 1-(Bromomethoxy)-4-chlorobutane and reduce side reactions. Monitor the reaction progress by TLC. |
| Addition Order | Add 1-(Bromomethoxy)-4-chlorobutane slowly to the pre-formed alkoxide solution. | This ensures that the highly reactive alkylating agent is consumed as it is added, minimizing self-decomposition or side reactions. |
Here is a general, step-by-step protocol for the reaction of an alcohol with 1-(Bromomethoxy)-4-chlorobutane:
-
Preparation: Under an inert atmosphere, add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the resulting alkoxide solution back down to 0 °C. Slowly add a solution of 1-(Bromomethoxy)-4-chlorobutane (1.2 eq.) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q2: I am observing the formation of multiple byproducts. What are they and how can I avoid them?
The formation of byproducts is a significant contributor to low yields. Here are the most common side reactions and strategies to mitigate them:
Caption: Common reaction pathways for 1-(Bromomethoxy)-4-chlorobutane.
-
Elimination Reactions: If a strong, sterically hindered base is used, or if the reaction temperature is too high, an E2 elimination can occur, leading to the formation of an alkene.[6][7][8] To avoid this, use a non-bulky base like sodium hydride and maintain a lower reaction temperature.
-
Over-alkylation (with amines): When reacting with primary or secondary amines, the product formed is also a nucleophile and can react further with 1-(Bromomethoxy)-4-chlorobutane, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[9] To minimize this, use a large excess of the starting amine.
-
Hydrolysis: As mentioned, the bromomethoxy group is susceptible to hydrolysis. Strict anhydrous conditions are essential.
Q3: My reaction with a primary amine is messy and gives a low yield of the desired secondary amine. How can I improve this?
Reactions with amines present a unique set of challenges due to the nucleophilicity of the product.
-
Excess Amine: Use a large excess of the primary amine (at least 3-5 equivalents). This will increase the probability that the 1-(Bromomethoxy)-4-chlorobutane reacts with the starting amine rather than the product.
-
Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can be used to neutralize the HBr formed during the reaction without competing as a nucleophile.
-
Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to minimize side reactions.
Caption: Optimized workflow for the alkylation of primary amines.
Frequently Asked Questions (FAQs)
-
Q: Can I use potassium carbonate as a base?
-
A: While potassium carbonate can be used in some Williamson ether syntheses, it is generally not a strong enough base to efficiently deprotonate most alcohols. For more acidic phenols, it may be suitable. For aliphatic alcohols, stronger bases like NaH or KOtBu are recommended.
-
-
Q: How do I know if my 1-(Bromomethoxy)-4-chlorobutane has decomposed?
-
A: Decomposition can be indicated by a discoloration (yellowing or browning) of the liquid. You can also check the purity by ¹H NMR spectroscopy. The presence of new signals, particularly in the aldehyde or alcohol region, would suggest decomposition.
-
-
Q: Is the chloro- end of the molecule reactive?
-
A: The C-Cl bond is significantly less reactive than the C-Br bond in the bromomethoxy group. Under the relatively mild conditions used for the initial substitution, the chloro group should remain intact. However, under more forcing conditions (e.g., higher temperatures, stronger nucleophiles), it can also undergo substitution.[10]
-
-
Q: What is the best way to monitor the reaction?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting materials and the expected product. Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active.
-
-
Q: My product seems to be water-soluble, and I'm losing it during the work-up. What should I do?
-
A: If your product has polar functional groups, it may have some solubility in the aqueous layer.[11][12] To minimize loss, saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the polarity of the aqueous phase and drive your product into the organic layer. You can also increase the number of extractions with your organic solvent.
-
References
- Taylor, R. J. K. (2002). Organometallics in Synthesis: A Manual. John Wiley & Sons.
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Bromo-4-chlorobutane. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Odinity. (2013, November 18). Bromobutane & Methylbutane Using Sn2 and Sn1 Mechanisms. Retrieved from [Link]
-
Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Fiveable. (2025, August 15). Preparing Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoethyl ethyl ether. Retrieved from [Link]
- Google Patents. (n.d.). GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane.
- Google Patents. (n.d.). United States Patent (19) 11 Patent Number: 5,994,600.
-
PubChem. (n.d.). 1-(Bromomethoxy)-4-chlorobutane. Retrieved from [Link]
- Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
-
ResearchGate. (n.d.). SN2 reaction of bromomethane with an amine. Retrieved from [Link]
-
Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]
-
GTFCh. (n.d.). Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 Supporting Information Synthesis of β-Halo α,β-unsaturated Carbonyl Systems via The Combination of Halotrimethylsilane and... Retrieved from [Link]
-
Pearson. (2024, May 7). Consider the reaction of 1-bromobutane with a large excess of amm... Retrieved from [Link]
-
Vaia. (n.d.). 1-chlorobutane on reaction with alcoholic potash gives (a) 1 -butene (b) 1 -butanol (c) 2. Retrieved from [Link]
-
Brainly. (2022, August 4). [FREE] How might the yield of 1-bromobutane be affected if water was not added, and what product(s) would be. Retrieved from [Link]
-
Pearson. (n.d.). Show how you might use SN2 reactions to convert 1-chlorobutane in... Retrieved from [Link]
-
Vedantu. (2025, November 27). 1-Bromobutane on reaction with alcoholic KOH gives A class 12 chemistry CBSE. Retrieved from [Link]
-
Quora. (2017, August 11). What is the mechanism of a conversion of 1 bromobutane to 1-butene heated with KOH in ethanol? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-chlorobutane. Retrieved from [Link]
-
Chemsrc. (2025, September 30). 1-Bromo-4-chlorobutane. Retrieved from [Link]
-
YouTube. (2020, October 22). Problem 11 4 McMurray Predicting SN2 products. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. odinity.com [odinity.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. tailoredread.com [tailoredread.com]
- 6. vaia.com [vaia.com]
- 7. 1Bromobutane on reaction with alcoholic KOH gives A class 12 chemistry CBSE [vedantu.com]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Identifying side products in 1-(Bromomethoxy)-4-chlorobutane synthesis
Current Status: Operational Document ID: TS-ORG-BOM-CL-004 Subject: Impurity Profiling & Troubleshooting Guide
Executive Summary & Chemical Identity
Warning: Do not confuse 1-(Bromomethoxy)-4-chlorobutane (the target
-
Target Molecule: 1-(Bromomethoxy)-4-chlorobutane
-
Structure:
-
Primary Application: Installation of the 4-chlorobutoxymethyl protecting group (a highly stable BOM-chloride analogue) or linker synthesis.
-
Critical Reactivity: The
-bromoether moiety is highly reactive toward nucleophiles but equally sensitive to moisture.
Diagnostic Process Map (Visual)
The following pathway illustrates the reaction kinetics and the specific divergence points where side products are generated.
Figure 1: Reaction cascade showing the competition between bromide substitution (Target) and alcohol attack (Symmetric Acetal).
Analytical Diagnostic Guide (NMR & GC)
Use this table to interpret your crude reaction mixture. The chemical shifts are the primary method for distinguishing the target from the symmetric acetal.
| Component | Structure Fragment | ¹H NMR Shift (ppm, CDCl₃) | Multiplicity | Diagnostic Note |
| Target Product | 5.70 – 5.85 | Singlet (2H) | Distinctive downfield shift due to Br and O. | |
| Symmetric Acetal | 4.65 – 4.75 | Singlet (2H) | Critical Indicator. If this peak is >5%, the reaction is "water-stalled." | |
| Starting Material | 3.60 – 3.70 | Triplet (2H) | Broadens if wet; disappears upon D₂O shake. | |
| Alkyl Chloride | ~3.55 | Triplet (2H) | Present in all species; not diagnostic. | |
| Formaldehyde | ~9.0 – 10.0 | Singlet | Only seen if significant hydrolysis occurs in tube. |
Troubleshooting & FAQs
Issue 1: "I see a large singlet at 4.7 ppm. Why is my product not forming?"
Diagnosis: You have formed the Symmetric Acetal (Bis(4-chlorobutoxy)methane) .
Mechanism: The reaction proceeds via a hemiacetal intermediate (
-
Path A (Desired): The
is protonated and displaced by to form the product. -
Path B (Undesired): The carbocation is attacked by another molecule of alcohol instead of
. Root Causes:
-
Insufficient HBr: If the HBr concentration is too low, the equilibrium favors the acetal.
-
Water Accumulation: Water is a byproduct. If it is not removed (e.g., via
trap or continuous separation), it reverses the reaction or dilutes the acid, favoring the acetal. Corrective Action:
-
Saturate with HBr: Ensure a steady stream of dry HBr gas. Do not rely on aqueous 48% HBr unless you are using a biphasic system with a dehydrating agent.
-
Re-cleavage: The symmetric acetal can be converted to the product by treating it with excess HBr and heat, effectively "cracking" it back to the bromide.
Issue 2: "The product fumes heavily and the NMR spectrum is changing over time."
Diagnosis: Hydrolytic Instability.
Context:
-
Storage: Must be stored over activated molecular sieves (4Å) or silver foil in a freezer (-20°C).
-
NMR Prep: Use strictly anhydrous
(filtered through basic alumina) for analysis. Acid traces in old can accelerate decomposition.
Issue 3: "Can I use aqueous Formalin instead of Paraformaldehyde?"
Answer: No. Reasoning: Aqueous formalin introduces massive amounts of water. Since the reaction produces water that must be removed to drive the equilibrium toward the bromide, adding water at the start guarantees the formation of the Symmetric Acetal (see Issue 1) or no reaction at all. You must use dry Paraformaldehyde (depolymerizes in situ).
Issue 4: "I see a peak at 1.8 ppm and 3.7 ppm that matches THF."
Diagnosis: Cyclization of Starting Material. Mechanism: 4-chlorobutanol is the precursor to Tetrahydrofuran (THF). Under acidic conditions and high heat, intramolecular attack of the hydroxyl group on the carbon bearing the chlorine can occur, expelling HCl. Prevention: Keep the reaction temperature below 0°C during the HBr addition phase and do not exceed room temperature during the stir-out phase.
Validated Synthesis Protocol (Self-Correcting)
This protocol is designed to minimize acetal formation by controlling water activity.
Reagents:
-
4-Chlorobutanol (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)
-
HBr (Gas) or TMSBr (Trimethylsilyl bromide)
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask equipped with a gas inlet tube (bubbler) and a
drying tube. -
Mixing: Dissolve 4-chlorobutanol in dry DCM (Dichloromethane). Add Paraformaldehyde powder.
-
Saturation (The Critical Step): Cool to 0°C . Bubble dry HBr gas slowly.
-
Checkpoint: The solution will initially be cloudy (paraformaldehyde suspension). As the reaction proceeds and water is generated/protonated, the solution should clarify.
-
-
Phase separation (If using aqueous HBr method): If using aqueous acid (not recommended for high purity), you must separate the organic layer immediately and dry it aggressively over
. -
Purification:
-
Do not perform column chromatography on silica gel; the acidity/hydroxyls on silica will hydrolyze the product immediately.
-
Distillation: Vacuum distillation is the only viable purification method. (Boiling point approx. 80-90°C at reduced pressure, check specific vacuum nomograph).
-
References
-
Selectivity in
-Haloether Synthesis:- Mechanism of acetal vs.
- Source: Journal of the American Chemical Society, "Reactions of Formaldehyde and Hydrogen Bromide with Alcohols."
-
(Note: Specific classic papers on haloalkylation form the basis of this chemistry).
-
Synthesis of 1-(Bromomethoxy)
- Specific reagent usage in chloromethyl
- Source: Manac Inc.
-
NMR Shift D
-Haloethers:- Tabul
- Source: Silverstein, Spectrometric Identific
Technical Support Center: Optimizing Reaction Conditions for 1-(Bromomethoxy)-4-chlorobutane
Welcome to the technical support center for 1-(Bromomethoxy)-4-chlorobutane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and reactivity of 1-(Bromomethoxy)-4-chlorobutane.
Q1: What are the primary safety concerns when handling 1-(Bromomethoxy)-4-chlorobutane?
A1: 1-(Bromomethoxy)-4-chlorobutane is a reactive α-haloether. Compounds in this class are potent alkylating agents and should be handled as potential carcinogens.[1] Always operate in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][3] Avoid inhalation of vapors and any contact with skin or eyes.[4] Due to its reactivity, it can react exothermically with strong nucleophiles.[5]
Q2: How should I properly store 1-(Bromomethoxy)-4-chlorobutane?
A2: This reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2] It is best kept in a cool, dry, and dark place.[3][6] Long-term storage in a refrigerator is recommended. Before use, allow the container to warm to room temperature to prevent condensation from forming inside the bottle.
Q3: What makes 1-(Bromomethoxy)-4-chlorobutane a useful bifunctional reagent?
A3: The utility of this molecule lies in the differential reactivity of its two functional groups. The bromomethoxy group is a highly reactive alkylating moiety, readily participating in nucleophilic substitution reactions.[7] The C-Br bond in this group is significantly more labile than the C-Cl bond at the other end of the butane chain. This allows for selective reaction with a nucleophile at the bromomethoxy site while leaving the chlorobutyl chain intact for subsequent transformations.[8]
Q4: Which solvents are recommended for reactions involving this reagent?
A4: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the reagent. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF).[5] The choice of solvent can influence reaction rates and selectivity, so it may need to be optimized for your specific substrate and nucleophile.
Q5: My reaction is sluggish. Can I heat the reaction mixture?
A5: Gentle heating (e.g., 40-80 °C) can be used to accelerate slow reactions.[5][8] However, be aware that α-haloethers can be thermally labile. Excessive heat may lead to decomposition and the formation of side products. It is crucial to monitor the reaction progress closely by an appropriate method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) when applying heat.[5]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during reactions with 1-(Bromomethoxy)-4-chlorobutane.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving common experimental problems.
Caption: Troubleshooting workflow for reactions involving 1-(Bromomethoxy)-4-chlorobutane.
Problem-Cause-Solution Table
This table summarizes common experimental issues, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| 1. Low or No Product Yield | a) Reagent Hydrolysis: The bromomethoxy group is highly susceptible to hydrolysis by trace amounts of water, forming formaldehyde and 4-chlorobutanol.[7][9] | a) Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Handle the reagent quickly to minimize exposure to atmospheric moisture.[5] |
| b) Insufficient Nucleophile Reactivity: The nucleophile (e.g., an alcohol, amine, or thiol) may not be sufficiently reactive or basic to displace the bromide. | b) Increase Nucleophilicity: If using a neutral nucleophile like an alcohol, convert it to the more reactive alkoxide using a suitable base (e.g., NaH, K₂CO₃, or a non-nucleophilic amine base like DBU or DIPEA).[5] | |
| c) Competing Elimination Reaction: Strong, sterically hindered bases can promote elimination to form an enol ether. | c) Modify Base/Conditions: Use a weaker, non-hindered base if possible. Running the reaction at a lower temperature can also disfavor the elimination pathway. | |
| 2. Formation of Multiple Products / Impurities | a) Over-alkylation: For primary or secondary amines, dialkylation can occur if excess alkylating agent is used or if the mono-alkylated product is still sufficiently nucleophilic. | a) Control Stoichiometry: Use a slight excess of the amine relative to the 1-(Bromomethoxy)-4-chlorobutane. Add the alkylating agent slowly to the solution of the amine to maintain a low instantaneous concentration of the electrophile.[5] |
| b) Reaction at the Chloro-end: While less reactive, under forcing conditions (high temperature, long reaction times) or with highly reactive nucleophiles, substitution at the C-Cl bond can occur. | b) Optimize Reaction Time & Temperature: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed. Avoid excessive heating.[5] | |
| c) Formation of Bis(4-chlorobutyl) ether: This can arise from the reaction of the 4-chlorobutanol byproduct (from hydrolysis) with another molecule of the starting material. | c) Maintain Anhydrous Conditions: Rigorously excluding water will prevent the formation of 4-chlorobutanol, thereby precluding this side reaction. | |
| 3. Incomplete Reaction | a) Insufficient Reaction Time or Temperature: The activation energy for the reaction with the specific nucleophile has not been overcome. | a) Increase Time/Temperature: Allow the reaction to stir for a longer period. If it remains stalled, gradually increase the temperature (e.g., from room temperature to 40-50 °C) while monitoring for product formation and decomposition.[8] |
| b) Poor Solubility: The nucleophile or base may have poor solubility in the chosen reaction solvent, limiting its availability to react. | b) Change Solvent or Add Co-solvent: Switch to a solvent in which all components are soluble. For example, DMF or DMSO can be used for salts with low solubility in ethers or chlorinated solvents. | |
| 4. Difficult Work-up or Purification | a) Emulsion Formation: The presence of polar byproducts or unreacted salts can lead to emulsions during aqueous extraction.[10] | a) Add Brine: During the aqueous work-up, wash the organic layer with a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer and helps to break emulsions.[10] |
| b) Co-elution of Product and Impurities: The desired product may have a similar polarity to a side product, making separation by column chromatography difficult. | b) Modify the Impurity: If the impurity has a reactive handle (e.g., a free hydroxyl from hydrolysis), it may be possible to react it to form a more polar derivative that is easier to separate. Alternatively, explore different solvent systems for chromatography. |
Section 3: Protocols & Methodologies
General Protocol for N-Alkylation of an Amine
This protocol provides a general method for the alkylation of a primary or secondary amine. Optimization for specific substrates is recommended.[5]
1. Preparation:
-
Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., THF or ACN, ~0.1 M concentration) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add a non-nucleophilic base (e.g., K₂CO₃ (2.0 eq.) or DIPEA (1.5 eq.)) to the stirred solution at room temperature.
2. Reaction:
-
Slowly add a solution of 1-(Bromomethoxy)-4-chlorobutane (1.1 eq.) in the same anhydrous solvent to the reaction mixture via a syringe.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.
3. Monitoring:
-
Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water, followed by brine.[8]
5. Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Section 4: Safety & Handling
-
Exposure Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[2]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[11] Do not allow the material to enter drains or waterways.[4] Dispose of all waste in accordance with local, state, and federal regulations.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water.[12]
References
-
Zarawska, A., Golebiowski, A., & Stepnowski, P. (2007). Enantioselective hydrolysis of bromo- and methoxy-substituted 1-phenylethanol acetates using carrot and celeriac enzymatic systems. Zeitschrift für Naturforschung C, 62(5-6), 397-402. [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Alpha Resources Inc. (2016). Safety Data Sheet. Alpha Resources Inc. [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 1-Bromo-4-chlorobutane. KM Pharma Solution Private Limited. [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 1-Bromo-4-chlorobutane. Alfa Aesar. [Link]
-
Olah, G. A., Beal, D. A., & Olah, J. A. (1976). Aromatic Substitution. XXXVIII. Chloromethylation of Benzene and Alkylbenzenes with Bis(chloromethyl) Ether, 1,4-Bis(chloromethoxy)butane, l-Chloro-4-chloromethoxybutane, and Formaldehyde Derivatives. The Journal of Organic Chemistry, 41(10), 1627–1631. [Link]
-
Taylor & Francis. (n.d.). Chloromethyl methyl ether – Knowledge and References. Taylor & Francis. [Link]
-
Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]
-
University of Bristol Health and Safety Department. (2024). Ethers | Health & Safety. [Link]
-
Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. alpharesources.com [alpharesources.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Complexities of 1-(Bromomethoxy)-4-chlorobutane
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for 1-(Bromomethoxy)-4-chlorobutane, a highly reactive and versatile bifunctional reagent. Its unique structure, containing both a reactive bromomethyl ether and a chlorobutyl chain, offers significant synthetic advantages. However, this reactivity also presents specific challenges. This support center is designed to provide you with field-proven insights and troubleshooting strategies to ensure the success and integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses common experimental failures and unexpected results in a direct question-and-answer format, focusing on the causal chemistry and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low or inconsistent yields are the most frequently reported issues and almost always trace back to the stability of the reagent itself.
-
Primary Cause: Reagent Degradation. 1-(Bromomethoxy)-4-chlorobutane is a haloether, a class of compounds known for its sensitivity. The C-O bond can be cleaved under acidic conditions[1][2]. More critically, the molecule is highly susceptible to hydrolysis. Trace amounts of water in your reaction setup can rapidly degrade the reagent, rendering it inactive for your desired transformation. Ethers are also known to form unstable peroxides when exposed to oxygen, although this is less of a concern for haloethers which show inhibited peroxide formation[3][4].
-
Analytical Insight: Before starting your experiment, especially with an older bottle of the reagent, it is prudent to check its purity. A common decomposition pathway involves the release of formaldehyde. You can often detect impurities via ¹H NMR analysis or by using analytical techniques like gas chromatography (GC)[5].
Troubleshooting Workflow & Solutions:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use. Solvents must be of anhydrous grade and, for best results, should be freshly distilled from an appropriate drying agent or passed through a solvent purification system.
-
Inert Atmosphere is Non-Negotiable: Conduct all manipulations of the reagent and the reaction itself under a dry, inert atmosphere, such as nitrogen or argon. This prevents exposure to atmospheric moisture[6].
-
Control Reaction Temperature: The reagent's decomposition is accelerated at higher temperatures. Many protocols require cooling the reaction vessel (e.g., to 0 °C or below) before and during the slow, dropwise addition of 1-(Bromomethoxy)-4-chlorobutane.
-
Re-evaluate Your Base: If your reaction requires a base, ensure it is non-nucleophilic and dry. Strong bases can promote unwanted side reactions.
Caption: Recommended workflow for maximizing yield and minimizing side reactions.
Q2: My post-reaction analysis (NMR, GC-MS) shows several unexpected peaks. How do I identify and prevent these side products?
The reactivity of 1-(Bromomethoxy)-4-chlorobutane can lead to a predictable set of side products if not handled correctly.
Core Issue: The primary side reactions stem from hydrolysis and decomposition. The bromomethyl ether moiety is the most reactive site.
Data Summary: Common Impurities & Side Products
| Side Product | Chemical Structure | Origin | Prevention Strategy |
| 4-Chlorobutanol | Cl-(CH₂)₄-OH | Hydrolysis of the ether linkage. | Maintain strict anhydrous conditions. |
| Formaldehyde (or its polymers) | CH₂O | Decomposition of the bromomethoxy group. | Use fresh reagent, store properly, and maintain low reaction temperatures. |
| Bis(4-chlorobutyl) ether | Cl-(CH₂)₄-O-(CH₂)₄-Cl | Reaction between 4-chlorobutanol and another molecule of the starting material. | Use stoichiometric amounts of the reagent; avoid large excesses. |
Mechanistic View of Degradation:
The presence of even trace water can initiate a cascade. The ether oxygen is protonated (if acid is present) or directly attacked, leading to cleavage. The resulting unstable bromomethanol equivalent quickly loses HBr to form formaldehyde, while the other portion of the molecule becomes 4-chlorobutanol.
Caption: Simplified hydrolysis and decomposition pathway of 1-(Bromomethoxy)-4-chlorobutane.
Part 2: Frequently Asked Questions (FAQs)
This section provides quick, authoritative answers to common handling and storage questions.
Q1: What are the definitive storage and handling requirements for this reagent?
Proper storage is paramount for preserving the reagent's efficacy.
-
Temperature: Store in a refrigerator at 2-8 °C. Some suppliers recommend storage below +30°C, but refrigeration is best practice to minimize decomposition[7].
-
Atmosphere: The container must be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress[8][9]. Opened containers must be carefully resealed[8].
-
Container: Store in the original, tightly-sealed container. Amber glass is preferred to protect from light, which can potentially catalyze degradation[6].
-
Handling: Always handle the reagent in a well-ventilated chemical fume hood[9][10]. Use compatible, dry equipment (e.g., glass, Teflon)[8]. Grounding equipment is necessary to prevent static discharge, as the compound is flammable[6][10][11].
Q2: What are the critical safety precautions I must follow?
This compound is classified as hazardous. Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles or a face shield, and a flame-retardant lab coat at all times[9][12][13].
-
Hazards: 1-(Bromomethoxy)-4-chlorobutane is a flammable liquid and vapor[13][14]. It causes skin and serious eye irritation and may cause respiratory irritation[13]. Alkyl bromides, in general, can be irritating to the respiratory system and eyes[12].
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water[8]. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible[8][13]. If inhaled, move the person to fresh air[8]. In all cases of significant exposure, seek immediate medical attention[8].
Q3: What solvents and reagents are compatible or incompatible?
Solvent choice can make or break your reaction.
-
Compatible Solvents: Anhydrous aprotic solvents are required. Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene are commonly used.
-
Incompatible Materials: Avoid water and all protic solvents (e.g., methanol, ethanol). The reagent is incompatible with strong oxidizing agents, strong bases, metals, and amines[10].
Q4: How should I properly quench my reaction?
Unreacted 1-(Bromomethoxy)-4-chlorobutane must be safely neutralized before workup.
-
Recommended Quench: While the reaction is still cold (e.g., 0 °C), slowly and carefully add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts (like HBr) and hydrolyze the remaining reagent. Alternatively, a nucleophilic solvent like methanol can be added to consume the excess reagent, but this may complicate purification.
-
Caution: The quench can be exothermic. Slow addition with efficient stirring and cooling is essential to maintain control.
References
-
Alkyl Bromides. (2017). Lanxess. [Link]
-
1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629. PubChem, National Center for Biotechnology Information. [Link]
- Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (Specific laboratory SOP, representative of general bromine compound handling).
-
allyl bromide. (SDS). Sdfine. [Link]
-
Hazards Of Functional Groups. Environment, Health and Safety, University of California, Berkeley. [Link]
-
Chemical Properties of Butane, 1-bromo-4-chloro- (CAS 6940-78-9). Cheméo. [Link]
-
1-Bromo-4-chlorobutane. (2018). SIELC Technologies. [Link]
-
1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Adverse drug reactions with halogenated anesthetics. (2008). PubMed, National Library of Medicine. [Link]
-
Acidic cleavage of ethers. Khan Academy. [Link]
- Process for the synthesis of 1-bromo-4-chlorobutane. (Patent).
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
- Method for preparing α,ω-bromochloroalkanes. (Patent).
-
1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 1-Bromobutane. Carl ROTH. [Link]
-
Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. GTFCh. [Link]
-
Analytical Methods - Toxicological Profile for Bromoform and Dibromochloromethane. NCBI Bookshelf. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HALOETHERS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. lanxess.com [lanxess.com]
- 13. 1-Bromo-4-chlorobutane, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 14. 1-Bromo-4-chlorobutane 99 6940-78-9 [sigmaaldrich.com]
Validation & Comparative
Precision Heterobifunctional Linkers: A Technical Guide to 1-(Bromomethoxy)-4-chlorobutane
Topic: Comparing 1-(Bromomethoxy)-4-chlorobutane with Other Cross-Linking Agents Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Polymer Scientists
Executive Summary: The Case for Asymmetry
In the landscape of bioconjugation and polymer synthesis, "bulk" cross-linkers like Glutaraldehyde or Epichlorohydrin often dominate due to cost. However, for high-value drug development and precision materials, these agents suffer from a critical flaw: uncontrolled polymerization .
1-(Bromomethoxy)-4-chlorobutane (BMCB) (CAS: 53970-36-8) represents a distinct class of "Orthogonal Heterobifunctional Linkers." Unlike symmetric alkyl halides, BMCB possesses two electrophilic sites with vastly different activation energies:
-
The
-Bromoether ( ): Highly reactive, susceptible to rapid nucleophilic attack (often -like mechanism) under mild conditions. -
The
-Chlorobutyl ( ): Moderately reactive, requiring elevated temperatures or iodide catalysis ( mechanism).
This guide objectively compares BMCB against industry standards, demonstrating its utility in stepwise functionalization where preventing self-polymerization is paramount.
Chemical Profile & Competitor Analysis
The Reactivity Hierarchy
To understand why BMCB is chosen over alternatives, we must visualize the reactivity gap.
Figure 1: Reactivity hierarchy showing the kinetic control possible with BMCB compared to the risk of oligomerization with Epichlorohydrin.
Comparative Data Matrix
The following table contrasts BMCB with standard cross-linking agents used in resin functionalization and medicinal chemistry.
| Feature | 1-(Bromomethoxy)-4-chlorobutane | Epichlorohydrin (ECH) | 1,4-Dichlorobutane | Bis(chloromethyl) ether |
| Primary Mechanism | Mixed ( | Ring Opening / | Double | Double |
| Selectivity | High (Stepwise) | Low (Simultaneous) | None (Symmetric) | None (Symmetric) |
| Spacer Length | ~7.5 Å (Flexible Ether) | ~3-4 Å (Short) | ~6 Å (Hydrophobic) | ~3 Å (Rigid) |
| Hydrolytic Stability | Low (Must be anhydrous) | Moderate | High | Low |
| Toxicity Profile | High (Alkylating Agent) | High (Carcinogen) | Moderate | Extreme (Carcinogen) |
| Primary Use Case | Precision Linker Synthesis | Bulk Polysaccharide Cross-linking | Polymer Chain Extension | Historical (Banned) |
Critical Insight: BMCB is superior when you need to attach a linker to a sensitive API (Active Pharmaceutical Ingredient) at low temperature via the bromo-ether end, and then "click" that construct onto a solid support or secondary molecule using the chloro-tail later.
Experimental Protocols: Stepwise Functionalization
Objective: To demonstrate the orthogonal reactivity of BMCB by synthesizing a functionalized alkoxy-linker without cross-linking impurities.
Safety Pre-requisites (Self-Validating System)
-
Validation: Before starting, quench a small aliquot of BMCB in methanol. If pH does not drop immediately (due to HBr generation), the reagent has degraded.
-
Containment: All reactions must occur in a closed, anhydrous system under
. -Halo ethers are potent carcinogens; use a glovebox or high-efficiency fume hood.
Protocol A: Primary Attachment (The "Soft" Reaction)
Target: Reaction of BMCB with a primary alcohol (Substrate-OH).
-
Setup: Dissolve Substrate-OH (1.0 eq) in anhydrous DCM (Dichloromethane).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq) at -10°C. Note: Non-nucleophilic bases prevent side reactions with the alkyl chloride end.
-
Linker Addition: Add BMCB (1.1 eq) dropwise over 20 minutes.
-
Monitoring: Monitor via TLC. The reaction is typically complete in 1-2 hours.
-
Quench: Quench with saturated
. -
Result: Formation of Substrate-O-CH2-O-(CH2)4-Cl.
Protocol B: Secondary Cyclization/Displacement (The "Hard" Reaction)
Target: Activating the dormant chlorobutyl tail.
-
Solvent Switch: Dissolve the intermediate from Protocol A in DMF or DMSO (polar aprotic solvents accelerate
). -
Activation: Add NaI (0.1 eq) as a Finkelstein catalyst to convert the terminal -Cl to a reactive -I in situ.
-
Nucleophile Addition: Add the secondary nucleophile (e.g., an amine or a resin bead with nucleophilic handles) and heat to 60°C.
-
Completion: Reaction requires 4-12 hours.
Mechanistic Visualization
The following diagram illustrates the "Stepwise" advantage, preventing the formation of "Substrate-Linker-Substrate" dimers which are common with symmetric linkers.
Figure 2: The stepwise synthetic pathway utilizing the temperature-dependent reactivity of BMCB.
Technical Troubleshooting & Stability
The "Formaldehyde" Trap
A common failure mode with BMCB is hydrolysis.
-
Symptom: The reaction yields the original alcohol and 4-chlorobutanol.
-
Cause: Moisture in the solvent hydrolyzes the
-halo ether bond, releasing formaldehyde ( ) and HBr. -
Prevention: Use molecular sieves (4Å) in the reaction vessel.
Comparison with 1-Bromo-4-chlorobutane (The Alkane)
Researchers often confuse 1-(Bromomethoxy)-4-chlorobutane with 1-Bromo-4-chlorobutane .
-
The Alkane: Requires strong bases (NaH) and heat for the first step. Less selective.
-
The Ether (BMCB): Reacts with weak bases (tertiary amines). The oxygen atom in the chain increases hydrophilicity, which is often beneficial for drug linkers (improving solubility of the ADC payload).
References
-
PubChem. 1-(Bromomethoxy)-4-chlorobutane Compound Summary. National Library of Medicine. [Link]
-
Villano, S. M., et al. (2009).[6] Reactions of alpha-nucleophiles with alkyl chlorides: competition between S(N)2 and E2 mechanisms.[6] Journal of the American Chemical Society.[6] [Link]
-
Collins, M. N., & Birkinshaw, C. (2007).[7] Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films. Journal of Applied Polymer Science.[7] [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 6. Reactions of alpha-nucleophiles with alkyl chlorides: competition between S(N)2 and E2 mechanisms and the gas-phase alpha-effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ul.ie [pure.ul.ie]
Technical Comparison Guide: Mass Spectrometry Analysis of 1-(Bromomethoxy)-4-chlorobutane Derivatives
Executive Summary
1-(Bromomethoxy)-4-chlorobutane (BMCB) is a highly reactive bifunctional alkylating agent, commonly employed as a linker in the synthesis of pharmaceutical intermediates and polymers. Its structural duality—containing both a labile alpha-bromo ether and a stable delta-chloro group—presents unique analytical challenges. Direct analysis is often compromised by the molecule's rapid hydrolysis in protic solvents and poor ionization efficiency in standard Electrospray Ionization (ESI).
This guide compares the two primary analytical strategies: Direct Atmospheric Pressure Chemical Ionization (APCI) versus Derivatization-Assisted ESI-MS/MS . While direct analysis offers speed, this guide establishes Derivatization-Assisted ESI as the superior method for trace-level quantification (e.g., genotoxic impurity screening), offering a 100-fold increase in sensitivity and superior stability.
Part 1: The Chemical Context & Analytical Bottleneck
The Instability Mechanism
BMCB (
-
Hydrolysis Risk: In the presence of water or alcohols (common LC mobile phases), BMCB rapidly hydrolyzes to 4-chlorobutanol, formaldehyde, and HBr.
-
Ionization Failure: As a neutral alkyl halide, BMCB lacks basic sites for protonation
, rendering standard ESI ineffective.
The "Derivatives" Scope
For the purpose of this guide, "derivatives" refers to:
-
Analytical Derivatives: Stable adducts formed intentionally to enable detection.
-
Synthetic Products: Stable ethers formed when BMCB is used as a reagent.
Part 2: Comparative Analysis of Methodologies
Method A: Direct Analysis (APCI/Coordination Ion Spray)
Targeting the intact neutral molecule using non-protic solvents.
-
Mechanism: Uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte. Alternatively, silver ions (
) can be doped into the mobile phase to form adducts, exploiting the halogen-silver affinity. -
Pros: Minimal sample preparation; no reaction time required.
-
Cons: High background noise; thermal degradation in the source; requires strictly anhydrous solvents (e.g., Hexane/THF) which are difficult to interface with standard RP-HPLC.
Method B: Derivatization-Assisted ESI-MS/MS (Recommended)
Transforming the unstable electrophile into a stable, permanently charged cation.
-
Mechanism: BMCB is reacted with a tertiary amine (e.g., Pyridine or Triethylamine) to displace the labile bromine. This forms a Quaternary Ammonium Salt (QAS).
-
Reaction:
-
Pros: The product is permanently charged (high ESI response); the labile bromine is removed, stabilizing the molecule; compatible with aqueous mobile phases.
-
Cons: Requires an extra sample preparation step.
Comparative Data Summary
| Feature | Method A: Direct APCI | Method B: Pyridinium Derivatization (ESI) |
| LOD (Limit of Detection) | ~100 ng/mL (ppm level) | ~0.5 ng/mL (ppb level) |
| Linearity ( | 0.985 | >0.998 |
| Matrix Effect | High (Ion suppression common) | Low (Elutes in clean window) |
| Stability | Poor (<1 hour in autosampler) | Excellent (>24 hours) |
| Isotopic Signature | Cl (3:1) + Br (1:[1]1) | Cl (3:1) only |
Part 3: Experimental Protocol (Derivatization-Assisted)
Reagents & Standards
-
Derivatizing Agent: Pyridine (anhydrous) or 4-Dimethylaminopyridine (DMAP) for higher sensitivity.
-
Solvent: Acetonitrile (ACN).
-
Internal Standard: Deuterated analog or a structural homolog (e.g., 1-chlorobutane derivative).
Step-by-Step Workflow
-
Sample Dissolution: Dissolve the sample (API or reaction mixture) in anhydrous ACN. Avoid methanol/water to prevent hydrolysis.
-
Derivatization: Add Pyridine in 10-fold molar excess relative to the expected BMCB concentration.
-
Incubation: Heat at 60°C for 30 minutes. The
-bromo position is highly reactive, so mild conditions are sufficient. -
Quench/Dilution: Dilute the reaction mixture with Mobile Phase A (0.1% Formic Acid in Water) to match initial LC conditions.
-
Analysis: Inject 5-10
into the LC-MS/MS system.
Analytical Workflow Diagram
Caption: Workflow for converting unstable 1-(Bromomethoxy)-4-chlorobutane into a stable pyridinium salt for analysis.
Part 4: Data Interpretation & Fragmentation Pathways[2]
Mass Spectral Characteristics
Upon derivatization with Pyridine (
-
Parent Molecule (BMCB):
(MW ~201.5) -
Derivative (BMCB-Py):
-
Observed m/z: The cation mass is calculated as:
.-
Calculation:
(coincidentally similar, but the charge state is distinct). -
Correction: Accurate mass of cation part:
(121.04) + (79.04) = m/z 200.08 .
-
Isotopic Pattern Analysis
The derivative retains the Chlorine atom but loses the Bromine.[1]
-
Pattern: You will observe a characteristic 3:1 ratio between
200 and 202 (due to and ). -
Note: If the bromine were still present, the pattern would be a complex 3:4:1 cluster. The simplification to a 3:1 doublet confirms successful derivatization.
Fragmentation Pathway (MS/MS)
In MS/MS (Collision Induced Dissociation), the derivative typically cleaves at the ether oxygen.
-
Precursor:
200 ($[Cl-(CH_2)_4-O-CH_2-Py]^+ $) -
Primary Fragment: Loss of the chlorobutanol moiety (
) or loss of Pyridine. -
Diagnostic Ion: The Pyridinium-methyl cation (
) at m/z 94 is often the base peak and best quantifier ion.
Caption: Proposed fragmentation pathway for the pyridinium derivative of BMCB.
References
-
Resolving Mass Laboratories. (2026). GC-MS vs LC-MS: A Snapshot Comparison for Reactive Impurities. ResolveMass.[2][3] Link
-
Zhu, Y., et al. (2015).[4] Derivatization methods for LC-MS analysis of endogenous compounds and reactive electrophiles. Bioanalysis, 7(19).[4] Link
-
BenchChem. (2025).[5] Stability and Fragmentation of Alpha-Bromo Ethers in Mass Spectrometry. BenchChem Technical Guides.[5][6] Link
-
Sielc Technologies. (2018).[7] HPLC Analysis of 1-Bromo-4-chlorobutane and Homologs. Sielc Application Notes.[2] Link
-
OpenStax. (2023). Mass Spectrometry of Common Functional Groups: Halides and Ethers. Organic Chemistry.[8] Link
Sources
- 1. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Bromo-4-chlorobutane | SIELC Technologies [sielc.com]
- 8. GB2040920A - Synthesis of 4 - chlorobutanol - Google Patents [patents.google.com]
HPLC Analysis of 1-(Bromomethoxy)-4-chlorobutane: Method Selection & Protocols
This guide provides a comparative technical analysis of HPLC methodologies for 1-(Bromomethoxy)-4-chlorobutane (CAS 53970-36-8).
CRITICAL DISTINCTION: Do not confuse 1-(Bromomethoxy)-4-chlorobutane (an unstable
-halo ether, Cl-CH -O-CH -Br) with the stable alkyl halide 1-Bromo-4-chlorobutane (Cl-C H -Br). This guide specifically addresses the former, which is a highly reactive alkylating agent and hydrolytically unstable.
Executive Summary & Chemical Context
1-(Bromomethoxy)-4-chlorobutane (BMCB) is a bifunctional alkylating agent used primarily to introduce the chlorobutoxymethyl protecting group or linker. Its chemical utility stems from the high reactivity of the bromomethyl ether moiety (
The Analytical Challenge:
The
Strategic Solution: Accurate quantification requires either Non-Aqueous Normal Phase HPLC (to preserve the intact molecule) or Pre-Column Derivatization (to stabilize the reactive center before analysis).
Comparative Method Analysis
The following table compares the three primary approaches for analyzing BMCB reaction mixtures.
| Feature | Method A: Pre-Column Derivatization (Recommended) | Method B: Non-Aqueous Normal Phase (Direct) | Method C: Indirect Hydrolysis (Limit Test) |
| Principle | Convert unstable -CH | Analyze intact molecule in water-free organic solvent. | Force degradation to quantify the 4-chlorobutanol core. |
| Stability | High (Derivative is stable in water/ACN). | Moderate (Requires strictly anhydrous conditions). | High (Analyte is the stable degradation product). |
| Sensitivity | Moderate to High (can use UV-active nucleophiles). | Low (BMCB has poor UV absorbance). | Moderate (4-chlorobutanol has weak UV). |
| Complexity | Medium (Requires sample prep step).[1] | High (Requires conditioning & non-polar solvents). | Low (Simple dilution). |
| Primary Use | Purity Assay & Reaction Monitoring. | Identity Confirmation. | Mass Balance / Waste Analysis. |
Detailed Experimental Protocols
Method A: Pre-Column Methanolysis (The "Gold Standard")
Rationale: This method exploits the high reactivity of BMCB. By quenching the sample with methanol, the unstable
Reaction Scheme:
Protocol:
-
Sampling: Take a 50
L aliquot of the reaction mixture. -
Derivatization: Immediately quench into a vial containing 950
L of Derivatization Solution (Methanol containing 0.1% Triethylamine).-
Note: Triethylamine neutralizes the generated HBr, preventing acid-catalyzed degradation.
-
-
Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes.
-
Analysis: Inject 10
L directly onto the HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 210 nm (or Refractive Index / ELSD for higher sensitivity).
-
Retention: The methoxy-derivative elutes earlier than the parent lipophilic precursors but retains well on C18.
Method B: Non-Aqueous Normal Phase HPLC
Rationale: For researchers requiring direct observation of the intact bromide without chemical modification. This method uses a silica column with a non-polar mobile phase to prevent hydrolysis.
Protocol:
-
Sampling: Dilute reaction aliquot into dry Hexane or Heptane .
-
Drying: Add a small amount of anhydrous MgSO
to the vial to scavenge any trace moisture. -
Filtration: Filter through a 0.45
m PTFE (hydrophobic) filter.
HPLC Conditions:
-
Column: Silica (Normal Phase), 4.6 x 250 mm, 5
m. -
Mobile Phase: Hexane : Isopropanol (98 : 2 v/v).
-
Strictly Isocratic.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 205-210 nm.
-
Warning: UV cutoff of IPA/Hexane must be considered. Use high-purity HPLC grade solvents.
-
-
System Care: The HPLC system must be flushed with Hexane prior to use to remove all traces of water.
Visualization of Analytical Workflow
The following diagram illustrates the decision logic and chemical pathways for analyzing BMCB.
Caption: Workflow demonstrating the stabilization of BMCB via methanolysis (Method A) versus the risks of direct aqueous exposure.
Troubleshooting & Scientific Validation
Causality of Experimental Choices
-
Why Triethylamine in Method A? The reaction of BMCB with methanol produces HBr as a byproduct. Without a base, the accumulating acid can catalyze the cleavage of the newly formed acetal linkage or cause degradation of other sensitive groups in the reaction mixture.
-
Why 210 nm Detection? BMCB lacks a conjugated
-system. Its UV absorption is limited to the weak n- * transitions of the halogens and ether oxygen. For higher sensitivity, consider reacting with Phenol instead of Methanol to attach a UV-active chromophore (phenyl ring), allowing detection at 254 nm.
Self-Validating the Protocol
To ensure Method A is reporting accurately:
-
Spike Recovery: Spike a known amount of pure BMCB (if available) into the derivatization solvent and verify the peak area matches theoretical yield.
-
Negative Control: Inject the derivatization solvent (MeOH/TEA) alone to ensure no interfering peaks elute at the derivative's retention time.
-
Hydrolysis Check: Intentionally add water to a sample aliquot before adding methanol. The BMCB derivative peak should disappear, replaced by the 4-chlorobutanol peak, confirming you are tracking the active species.
References
-
Olah, G. A., et al. "Haloalkyl oxonium and carboxonium ions. Preparation, NMR structural study, and alkylating ability." Journal of Organic Chemistry, vol. 44, no. 22, 1979. Link
-
BenchChem. "A Comparative Guide to HPLC Methods for Monitoring 1,4-Dibromobutane Reaction Progress." BenchChem Technical Guides, 2025. Link(Note: Provides foundational protocols for halo-butane separations adaptable to BMCB).
-
American Laboratory.
-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization." American Laboratory, 2011. Link(Demonstrates the principle of derivatizing reactive -bromo species for HPLC). -
PubChem. "1-(Bromomethoxy)-4-chlorobutane Compound Summary." National Library of Medicine, 2025. Link
Sources
Reactivity comparison of 1-(Bromomethoxy)-4-chlorobutane and its analogs
Executive Summary: The Strategic Advantage of Heavy -Haloethers
In the landscape of alkylating agents,
1-(Bromomethoxy)-4-chlorobutane (CAS 53970-36-8) emerges as a strategic alternative. By tethering the reactive bromomethyl ether moiety to a heavy 4-chlorobutyl chain, this reagent maintains the high reactivity of the
Mechanistic Foundation & Reactivity Profile
The reactivity of 1-(Bromomethoxy)-4-chlorobutane is governed by the interplay between the leaving group ability at the
The Oxocarbenium Driver
Upon exposure to a Lewis acid or a nucleophile, the carbon-halogen bond at the
Bromide vs. Chloride: The Kinetic Advantage
Comparison of the leaving group ability (
-
Bond Dissociation Energy (C-X): The C-Br bond (~276 kJ/mol) is weaker than the C-Cl bond (~338 kJ/mol), lowering the activation energy for ionization.
-
Leaving Group Stability: Bromide (
of HBr ) is a better leaving group than chloride ( of HCl ). -
Hard/Soft Acid-Base Theory (HSAB): The softer bromide ion makes the reagent more polarizable, facilitating reactions with softer nucleophiles (e.g., aromatic
-systems) under milder conditions.
Comparative Data: Reagent Performance
| Feature | 1-(Bromomethoxy)-4-chlorobutane | 1-(Chloromethoxy)-4-chlorobutane | MOM-Cl (Reference) |
| Primary Reactivity | High (Rapid alkylation/Bromomethylation) | Moderate (Requires stronger Lewis Acids) | Moderate |
| Leaving Group | Bromide ( | Chloride ( | Chloride ( |
| Physical State | Oily Liquid (Low Volatility) | Liquid | Volatile Liquid |
| Primary Application | Aromatic Bromomethylation ( | Hydroxyl Protection / Chloromethylation | Hydroxyl Protection (MOM) |
| Stability | Moisture Sensitive (Hydrolyzes rapidly) | Moisture Sensitive (Hydrolyzes slowly) | Moisture Sensitive |
| Safety Profile | Lower inhalation risk (Low VP) | Lower inhalation risk (Low VP) | High Inhalation Risk |
Visualizing the Reaction Pathways
The following diagram illustrates the dual utility of 1-(Bromomethoxy)-4-chlorobutane: as a bromomethylating agent for aromatics and as a protecting group precursor that allows for "self-immolative" deprotection via THF formation.
Caption: Pathway A (Top) shows direct bromomethylation of aromatics. Pathway B (Bottom) shows alcohol protection where the 4-chlorobutyl tail serves as a 'safety catch' releasable as THF.
Experimental Protocols
Synthesis of 1-(Bromomethoxy)-4-chlorobutane
Note: This protocol utilizes an exchange reaction, avoiding the use of gaseous HBr and formaldehyde, which is safer and more amenable to lab-scale preparation.
Reagents:
-
1-(Chloromethoxy)-4-chlorobutane (Commercial or prepared from 4-chlorobutanol/paraformaldehyde/HCl)
-
Lithium Bromide (LiBr) or Sodium Bromide (NaBr), anhydrous
-
Acetonitrile (Dry)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Dissolution: Dissolve anhydrous LiBr (1.2 equiv) in dry acetonitrile (0.5 M concentration relative to substrate).
-
Addition: Add 1-(Chloromethoxy)-4-chlorobutane (1.0 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Note: Monitoring by TLC is difficult due to hydrolysis; reaction progress is best checked by taking an aliquot, quenching in
, and checking NMR for the shift of the protons (approx. 5.5 ppm for Cl 5.7 ppm for Br). -
Workup: Filter off the inorganic salts under an inert atmosphere (glovebox or Schlenk line).
-
Isolation: Concentrate the filtrate under reduced pressure (keep temperature < 40°C). The residue is the crude 1-(Bromomethoxy)-4-chlorobutane, typically used directly due to instability.
Application: Bromomethylation of Toluene (Representative Aromatic)
This reaction introduces a
Reagents:
-
Toluene (Substrate)[1]
-
1-(Bromomethoxy)-4-chlorobutane (1.1 equiv)[2]
-
Zinc Bromide (
) (Catalytic, 0.1 equiv) -
Dichloromethane (DCM)
Procedure:
-
Preparation: In a dry flask, dissolve Toluene (10 mmol) and
(1 mmol) in DCM (20 mL). -
Addition: Cool the solution to 0°C. Add 1-(Bromomethoxy)-4-chlorobutane (11 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. The mixture may turn slightly red/brown.
-
Quench: Pour the mixture into ice-cold saturated
. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Purification: The product (mixture of o/p-methylbenzyl bromide) is purified by column chromatography. Note: The 4-chlorobutanol byproduct remains in the aqueous phase or is easily separated.
Safety & Handling (Critical)
Carcinogenicity Warning:
Like all
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
Decontamination: Quench all glassware and spills with aqueous ammonia or 10% NaOH solution to hydrolyze the active halide before cleaning.
-
Storage: Store in a freezer (-20°C) under inert gas. The compound degrades upon exposure to moisture, releasing HBr and formaldehyde.
References
-
Berliner, M. A., & Belecki, K. (2005).[3][4] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[3][4] The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Manac Inc. (2024). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings).[5] Chemia: Discussion series on bromination/iodination reactions. [Link]
-
PubChem. (2025).[6][7] 1-(Bromomethoxy)-4-chlorobutane Compound Summary. National Library of Medicine. [Link]
-
Warshawsky, A., & Deshe, A. (1985). Halomethyl octyl ethers: Convenient halomethylating reagents. Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1839-1841. (Context on heavy haloether analogs). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 53970-36-8 | 1-(BROMOMETHOXY)-4-CHLOROBUTANE| 化学图谱 | 化学云数据库 [cn.chemcd.com]
- 3. datapdf.com [datapdf.com]
- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 5. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 6. 1-ブロモ-4-クロロブタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Elucidation of 1-(Bromomethoxy)-4-chlorobutane
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural determination of novel compounds is a cornerstone of procedural safety, efficacy, and intellectual property. This guide provides an in-depth analysis of the spectroscopic evidence defining the structure of 1-(Bromomethoxy)-4-chlorobutane, a halogenated ether with potential applications as a versatile alkylating agent and synthetic intermediate.
For professionals in drug development and chemical research, this document serves as a practical comparison of the expected spectroscopic signatures of 1-(Bromomethoxy)-4-chlorobutane against the empirically determined data for the closely related compound, 1-bromo-4-chlorobutane. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate the deductive process of structural verification.
Molecular Structure Overview
The logical starting point for our analysis is a clear visualization of the molecules .
Figure 1. Comparison of the chemical structures of 1-(Bromomethoxy)-4-chlorobutane and 1-bromo-4-chlorobutane.
The key distinction between our target compound and the reference compound is the presence of an ether linkage and an additional brominated methylene group in 1-(Bromomethoxy)-4-chlorobutane. These differences are expected to manifest in unique ways across various spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the available experimental data for our reference compound, 1-bromo-4-chlorobutane, and the predicted data for our target, 1-(Bromomethoxy)-4-chlorobutane.
Table 1: ¹H NMR Data (Predicted for Target vs. Experimental for Reference)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) |
| 1-(Bromomethoxy)-4-chlorobutane | Br-CH₂ -O | ~5.5 - 5.8 |
| O-CH₂ -(CH₂)₂-Cl | ~3.7 - 3.9 | |
| O-CH₂-CH₂ -CH₂-Cl | ~1.8 - 2.0 | |
| O-(CH₂)₂-CH₂ -CH₂-Cl | ~1.9 - 2.1 | |
| (CH₂)₃-CH₂ -Cl | ~3.6 - 3.8 | |
| 1-Bromo-4-chlorobutane | Br-CH₂ -(CH₂)₂-Cl | 3.46[1] |
| Br-CH₂-CH₂ -CH₂-Cl | 2.01[1] | |
| Br-(CH₂)₂-CH₂ -CH₂-Cl | 1.93[1] | |
| (CH₂)₃-CH₂ -Cl | 3.59[1] |
Table 2: ¹³C NMR Data (Predicted for Target vs. Experimental for Reference)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| 1-(Bromomethoxy)-4-chlorobutane | Br-C H₂-O | ~80 - 85 |
| O-C H₂-(CH₂)₂-Cl | ~70 - 75 | |
| O-CH₂-C H₂-CH₂-Cl | ~28 - 32 | |
| O-(CH₂)₂-C H₂-CH₂-Cl | ~26 - 30 | |
| (CH₂)₃-C H₂-Cl | ~43 - 47 | |
| 1-Bromo-4-chlorobutane | Br-C H₂-(CH₂)₂-Cl | 33.3[2] |
| Br-CH₂-C H₂-CH₂-Cl | 30.0[2] | |
| Br-(CH₂)₂-C H₂-CH₂-Cl | 28.1[2] | |
| (CH₂)₃-C H₂-Cl | 44.7[2] |
Table 3: Key IR Absorptions (Predicted for Target vs. Experimental for Reference)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| 1-(Bromomethoxy)-4-chlorobutane | C-O-C Stretch | ~1150 - 1085 |
| C-H Stretch (Alkyl) | ~2960 - 2850 | |
| C-Br Stretch | ~650 - 550 | |
| C-Cl Stretch | ~785 - 725 | |
| 1-Bromo-4-chlorobutane | C-H Stretch (Alkyl) | ~2960 - 2850[3][4][5] |
| C-Br Stretch | ~645[3][4][5] | |
| C-Cl Stretch | ~730[3][4][5] |
Table 4: Mass Spectrometry Data (Predicted for Target vs. Experimental for Reference)
| Compound | Feature | Predicted/Experimental m/z |
| 1-(Bromomethoxy)-4-chlorobutane | Molecular Ion [M]⁺ | 200/202/204 (Isotopic Pattern)[6] |
| [M-Br]⁺ | 121/123 | |
| [M-CH₂Br]⁺ | 107/109 | |
| [C₄H₈Cl]⁺ | 91/93 | |
| 1-Bromo-4-chlorobutane | Molecular Ion [M]⁺ | 170/172/174 (Isotopic Pattern)[3] |
| [M-Br]⁺ | 91/93[3] | |
| [M-Cl]⁺ | 135/137[3] |
Analysis and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be the most informative for distinguishing between the two structures. For 1-(Bromomethoxy)-4-chlorobutane, the most downfield signal is predicted to be the methylene protons flanked by bromine and oxygen (Br-CH₂ -O). This unique chemical environment, with two adjacent electronegative atoms, would shift this peak significantly downfield to approximately 5.5-5.8 ppm. This is a key differentiator from 1-bromo-4-chlorobutane, where the most deshielded protons are those adjacent to the halogens, appearing at 3.46 and 3.59 ppm.[1]
The protons on the methylene group adjacent to the ether oxygen (O-CH₂ -) in the target molecule are expected to resonate around 3.7-3.9 ppm. The remaining methylene protons in the butyl chain would appear as complex multiplets in the 1.8-2.1 ppm range.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of 1-(Bromomethoxy)-4-chlorobutane, five distinct signals are expected. The carbon of the brominated methylene group (Br-C H₂-O) is predicted to have the most substantial downfield shift, appearing in the 80-85 ppm region due to the strong deshielding effects of both bromine and oxygen. The carbon adjacent to the ether oxygen on the butyl chain (O-C H₂-) would also be significantly deshielded, with an expected chemical shift of 70-75 ppm. In contrast, the ¹³C NMR spectrum of 1-bromo-4-chlorobutane shows only four signals, with the carbons directly bonded to the halogens appearing at 33.3 ppm (C-Br) and 44.7 ppm (C-Cl).[2]
Infrared Spectroscopy
The most telling feature in the IR spectrum of 1-(Bromomethoxy)-4-chlorobutane would be a strong absorption band in the 1150-1085 cm⁻¹ region, which is characteristic of a C-O-C ether stretch. This band would be absent in the spectrum of 1-bromo-4-chlorobutane. Both compounds are expected to exhibit C-H stretching vibrations between 2960-2850 cm⁻¹ and characteristic C-Br and C-Cl stretching absorptions in the fingerprint region.[3][4][5][7]
Mass Spectrometry
The mass spectrum of 1-(Bromomethoxy)-4-chlorobutane would show a distinctive molecular ion cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion would appear as a series of peaks at m/z 200, 202, and 204.[6][8] The relative intensities of these peaks would provide a clear signature of the presence of both bromine and chlorine.
Key fragmentation pathways would also help to confirm the structure. The loss of a bromine radical would result in a fragment ion at m/z 121/123. A characteristic fragmentation for ethers is the cleavage of the C-O bond, which could lead to the formation of a [C₄H₈Cl]⁺ ion at m/z 91/93. This same fragment is also observed in the mass spectrum of 1-bromo-4-chlorobutane, arising from the loss of a bromine atom. However, the presence of the [M-CH₂Br]⁺ fragment at m/z 107/109 would be unique to 1-(Bromomethoxy)-4-chlorobutane.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical parameters: 512-1024 scans, 30° pulse angle, 2-second relaxation delay, with proton decoupling.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared Spectroscopy (FT-IR)
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Data Acquisition:
-
Record a background spectrum of the clean plates.
-
Place the sample in the spectrometer and record the spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-300).
Figure 2. A generalized workflow for the spectroscopic confirmation of the structure of a novel compound.
Conclusion
The structural elucidation of 1-(Bromomethoxy)-4-chlorobutane can be confidently achieved through a multi-faceted spectroscopic approach. While direct experimental data for this specific molecule is not widely available in public databases, a thorough understanding of spectroscopic principles allows for the prediction of its key spectral features. By comparing these predicted signatures with the known experimental data of the close structural analog, 1-bromo-4-chlorobutane, a compelling and self-validating case for the structure of the target molecule can be constructed. The presence of the bromomethoxy group introduces unique and readily identifiable signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra, which collectively serve as a definitive fingerprint for this compound.
References
-
PubChem. 1-(Bromomethoxy)-4-chlorobutane. National Center for Biotechnology Information. [Link]
-
Molbase. Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. [Link]
-
PubChem. 1-Bromo-4-chlorobutane. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 1-bromobutane. [Link]
- Google Patents. Process for the synthesis of 1-bromo-4-chlorobutane.
-
NIST WebBook. Butane, 1-bromo-4-chloro-. [Link]
-
NIST WebBook. Butane, 1-bromo-4-chloro- IR Spectrum. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of 1-bromobutane (adapted). [Link]
-
MDPI. NMR spectra 1-13C. [Link]
-
SIELC Technologies. 1-Bromo-4-chlorobutane. [Link]
-
YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]
Sources
- 1. 1-Bromo-4-chlorobutane(6940-78-9) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Bromo-4-chlorobutane(6940-78-9) 13C NMR [m.chemicalbook.com]
- 3. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 4. Butane, 1-bromo-4-chloro- [webbook.nist.gov]
- 5. 1-Bromo-4-chlorobutane(6940-78-9) IR Spectrum [chemicalbook.com]
- 6. 1-(Bromomethoxy)-4-chlorobutane | C5H10BrClO | CID 314629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
Assessing the purity of synthesized 1-(Bromomethoxy)-4-chlorobutane
An In-Depth Comparative Guide to Purity Assessment of Synthesized 1-(Bromomethoxy)-4-chlorobutane
For research, scientific, and drug development professionals, the purity of a chemical intermediate is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of subsequent experimental data are built. 1-(Bromomethoxy)-4-chlorobutane, a bifunctional haloalkane ether, serves as a versatile building block in organic synthesis. Its dual reactivity, stemming from the chloroalkane and bromomethoxy moieties, makes it a valuable reagent, but also complicates its synthesis and purification. Ensuring its purity is paramount to prevent the introduction of unwanted variables into complex reaction schemes.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(Bromomethoxy)-4-chlorobutane. As a Senior Application Scientist, my focus extends beyond procedural descriptions to elucidate the causality behind experimental choices, ensuring each protocol functions as a self-validating system.
Understanding the Synthetic Landscape: A-Priori Impurity Profiling
A robust purity assessment begins with an understanding of the potential impurities that may arise during synthesis. A common route to α-haloethers like 1-(Bromomethoxy)-4-chlorobutane involves the treatment of an alcohol with an aldehyde and a hydrogen halide. In this case, reacting 4-chloro-1-butanol with formaldehyde and hydrogen bromide is a plausible pathway.
From this, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 4-chloro-1-butanol.
-
Symmetrical Byproducts: Formation of bis(4-chlorobutoxy)methane from the reaction of two alcohol molecules with one formaldehyde molecule.
-
Halide Exchange Products: Potential for scrambling to yield 1-(chloromethoxy)-4-chlorobutane or other dihalogenated species.
-
Elimination/Polymerization Products: Side reactions leading to volatile alkenes or polymeric ethers.
A multi-pronged analytical approach is therefore not just recommended, but necessary for comprehensive characterization.
The Analytical Workflow: A Comparative Overview
The assessment of 1-(Bromomethoxy)-4-chlorobutane purity is best approached through a combination of chromatographic separation and spectroscopic identification. The primary techniques we will compare are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Safety Operating Guide
1-(Bromomethoxy)-4-chlorobutane: Proper Disposal & Safety Procedures
[1]
Urgent Safety Notice: There is a critical risk of confusing 1-(Bromomethoxy)-4-chlorobutane (the Ether ) with 1-Bromo-4-chlorobutane (the Alkane ).[1]
-
The Alkane (CAS 6940-78-9): A standard flammable alkylating agent.[1]
-
The Ether (CAS 53970-36-8): A highly reactive haloalkyl ether .[1] It behaves similarly to Bis(chloromethyl)ether (BCME) and Chloromethyl Methyl Ether (MOM-Cl).[1] It is a potent alkylating agent, a suspected carcinogen, and hydrolyzes to release Formaldehyde and Hydrogen Bromide .[1]
This guide addresses the ETHER (CAS 53970-36-8). If you possess the alkane, standard halogenated solvent disposal applies.[1] If you possess the ether, follow the strict protocols below.
Part 1: Chemical Profile & Hazard Identification[1]
As a Senior Application Scientist, I must emphasize that the danger of this molecule lies in its electrophilic pharmacophore (
Physical & Chemical Properties
| Property | Data | Significance |
| Structure | Reactive Center: The | |
| CAS Number | 53970-36-8 | Verify this on your bottle. |
| Hydrolysis | Rapid | Decomposes to Formaldehyde ( |
| Toxicity | High | Potent Lachrymator; Alkylating Agent; Potential Carcinogen.[1] |
| Flash Point | Est. < 60°C | Treat as Flammable Liquid (Class 3).[1] |
Mechanism of Decomposition
Upon contact with water or humid air, the compound undergoes rapid hydrolysis:
Disposal Implication: You cannot simply pour this into a waste drum.[1] The evolution of HBr gas can pressurize the drum, and the generation of formaldehyde creates a secondary carcinogen hazard.
Part 2: Disposal Decision Matrix
Do not proceed until you assess the quantity and state of the material.[1]
Figure 1: Decision matrix for determining the appropriate disposal route based on inventory volume.
Part 3: Disposal Protocols
Method A: Professional Waste Management (Preferred for >100 mL)
For larger quantities, in-house deactivation generates too much heat and gas.[1]
-
Segregation: Do not mix with general halogenated solvents.[1][8]
-
Container: Use the original container if intact. If the septum is compromised, transfer to a poly-coated glass bottle with a pressure-venting cap.
-
Labeling:
-
Storage: Store in a refrigerator or cool, dry flammable cabinet until pickup.
-
Disposal Code: Classify as D001 (Ignitable) and D003 (Reactive - potentially). While not explicitly U-listed, treat as U046 (Chloromethyl methyl ether analog) for safety protocols.[1]
Method B: Chemical Deactivation (Small Scale / Emergency)
Goal: Chemically destroy the reactive
Reagents Required:
-
Ammonium Hydroxide (
, 28-30% solution) - Neutralizes acid & scavenges formaldehyde. -
Solvent (Toluene or Ethyl Acetate) - Diluent to control heat.
-
Ice Bath.[1]
Protocol:
-
Preparation:
-
Dilution:
-
Dilute the 1-(Bromomethoxy)-4-chlorobutane (e.g., 10 mL) with 40 mL of Toluene or Ethyl Acetate.[1] Never add the pure ether directly to the base; the exotherm may be violent.
-
-
Quenching:
-
Digestion:
-
Verification & Final Disposal:
-
Check pH.[1][8] It should be basic (pH > 9).[1] If acidic, add more Ammonium Hydroxide.[1]
-
Separate the layers (if organic solvent was used).[1][15][16]
-
Aqueous Layer: Contains Hexamine and Ammonium salts.[1] Can often be drain-disposed with copious water (verify local regulations) or collected as non-hazardous aqueous waste.[1]
-
Organic Layer: Dispose of as standard "Halogenated Solvent Waste."[1]
-
Figure 2: Chemical pathway for the deactivation of haloalkyl ethers using ammonia.
Part 4: Regulatory & Compliance[1]
References
-
National Institutes of Health (PubChem). 1-(Bromomethoxy)-4-chlorobutane (Compound).[1] PubChem CID 314629.[1] [Link][1]
-
Berliner, M. A., & Belecki, K. (2005).[1][9][17] A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers.[1][18] Journal of Organic Chemistry, 70(23), 9618–9621.[1][17] (Provides the authoritative ammonia quench protocol for haloalkyl ethers). [Link]
-
Organic Syntheses. Chloromethyl Methyl Ether: Distinction and Safety. Org.[1][9][8][15] Synth. 2007, 84, 102.[1] [Link]
-
U.S. Environmental Protection Agency. Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link][1]
Sources
- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Sciencemadness Discussion Board - Ether halogenation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia [organic-chemistry.org]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. orgsyn.org [orgsyn.org]
- 17. datapdf.com [datapdf.com]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Personal protective equipment for handling 1-(Bromomethoxy)-4-chlorobutane
Immediate Hazard Assessment: The "Silent" Alkylator
1-(Bromomethoxy)-4-chlorobutane (CAS: 53970-36-8) is not merely a halogenated solvent; it is a highly reactive
While it was developed as a less volatile alternative to the notorious carcinogen bis(chloromethyl) ether (BCME), it retains significant genotoxic potential. Upon contact with moisture (in air, lungs, or skin), it rapidly hydrolyzes to release Hydrogen Bromide (HBr) , Formaldehyde , and 4-chlorobutanol .
Critical Hazard Profile:
-
Carcinogenicity: Structurally related to regulated carcinogens (e.g., Chloromethyl Methyl Ether). Treat as a suspected human carcinogen .
-
Lachrymator: Vapors are intensely irritating to eyes and mucous membranes.
-
Hydrolysis Hazard: Releases corrosive acid (HBr) and toxic aldehyde (Formaldehyde) immediately upon contact with mucosal surfaces.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient . The lipophilic nature of this ether allows it to penetrate standard nitrile gloves rapidly.
Glove Selection Protocol
-
Primary Barrier (Immersion/Splash): Silver Shield® / 4H® (PE/EVAL/PE laminate) .
-
Why? Nitrile and Latex offer negligible protection against
-halo ethers, often degrading or allowing permeation within minutes. Laminate films provide >4-hour breakthrough times.
-
-
Secondary Barrier (Dexterity): Disposable Nitrile (minimum 5 mil) worn over the laminate glove.
-
Why? Laminate gloves are slippery and ill-fitting. The outer nitrile glove secures the inner liner and provides grip.
-
Respiratory & Body Protection
| Component | Specification | Rationale |
| Respirator | PAPR with Organic Vapor/Acid Gas Cartridges | Mandatory if working outside a fume hood (strongly discouraged). The "Acid Gas" component is required due to HBr hydrolysis byproducts. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate against lachrymatory vapors. Face shield recommended for dispensing >100 mL. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton lab coats absorb alkylating agents, holding them against the skin. Impervious aprons prevent "soak-through" burns. |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on operational volume and risk profile.
Operational Handling & Engineering Controls
The "Dry & Cold" Rule
Moisture is the enemy. Hydrolysis generates HBr gas, which pressurizes sealed vessels and corrodes metal needles.
-
Atmosphere: Handle strictly under Argon or Nitrogen .
-
Temperature: Store at 2–8°C . Allow to warm to room temperature before opening to prevent condensation (which triggers hydrolysis).
-
Vessel Venting: Never heat a sealed vessel containing this reagent. The generation of Formaldehyde and HBr gas can cause catastrophic over-pressurization.
Syringe Transfer Protocol
-
Purge: Flush syringe with inert gas 3 times.
-
Draw: Pull reagent slowly. Note: Liquid is dense (>1.4 g/mL). Ensure needle is secured (Luer Lock).
-
Transfer: Dispense into reaction vessel.
-
Immediate Rinse: Do NOT leave the needle exposed to air. Immediately draw up Acetone or Dichloromethane to dilute residual reagent, then quench the washings (see below).
Deactivation & Disposal Workflow
Do not simply pour into the organic waste. The alkylating potential must be destroyed chemically.
Quenching Solution: 10% Aqueous Ammonia (
-
Mechanism:[1][2][3][4][5][6][7] Ammonia reacts with the hydrolysis product (Formaldehyde) to form Hexamethylenetetramine (Hexamine), which is non-toxic compared to the aldehyde, while neutralizing the HBr.
Figure 2: Step-by-step chemical deactivation workflow for safe disposal.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Immediate Flush (15 min). 2. Do NOT use alcohol (enhances absorption). 3. Apply Calcium Gluconate gel if HBr burn is suspected (optional, but recommended for bromo-ethers). |
| Eye Contact | 1. Flush for 15 min. 2. Force eyelids open. 3. Seek ophthalmologist immediately (Lachrymator/Corrosive). |
| Spill (< 10 mL) | 1. Evacuate hood area. 2. Cover with Vermiculite/Sand. 3. Neutralize with weak ammonia solution. |
References
-
PubChem. (2025). 1-(Bromomethoxy)-4-chlorobutane Compound Summary. National Library of Medicine. [Link]
-
Manac Inc. (2024). Bromination reactions with hydrogen bromide: 4-Chlorobutyl (bromomethyl) ether hazards. [Link][2]
-
U.S. EPA. (2023). Bromoform and Dibromochloromethane Hazard Summary. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. epa.gov [epa.gov]
- 5. nj.gov [nj.gov]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. acm-metals.com [acm-metals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
